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  • Product: 2-Cyclohexylpropan-2-amine
  • CAS: 19072-67-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization of 2-Cyclohexylpropan-2-amine: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of sterically hindered aliphatic amines is a proven tactic to modulate pharmacokinetics, enhance metabolic stability, and tune lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of sterically hindered aliphatic amines is a proven tactic to modulate pharmacokinetics, enhance metabolic stability, and tune lipophilicity. 2-Cyclohexylpropan-2-amine (also known as α,α -dimethylcyclohexanemethylamine) represents a highly specialized building block characterized by a primary amine attached to a tertiary carbon, flanked by a bulky cyclohexyl ring and geminal dimethyl groups.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an authoritative, in-depth analysis of the physicochemical properties of 2-cyclohexylpropan-2-amine. By moving beyond basic data reporting, this whitepaper elucidates the causality between the molecule's unique steric topology and its macroscopic behavior, supported by self-validating experimental protocols.

Structural Identity and Chemical Causality

The physicochemical behavior of 2-cyclohexylpropan-2-amine is dictated by the extreme steric crowding around its nitrogen atom. Traditional primary amines are highly accessible, making them susceptible to rapid oxidative deamination by monoamine oxidases (MAOs). However, the α,α -dimethyl substitution creates a steric shield that severely restricts enzymatic access, thereby increasing the biological half-life of derivatives containing this moiety.

Furthermore, the adjacent cyclohexane ring provides a massive hydrophobic shadow. This structural feature disrupts the hydrogen-bonding network of water, driving the molecule's high lipophilicity and facilitating passive diffusion across lipid bilayers, such as the blood-brain barrier (BBB).

Table 1: Chemical Identity
ParameterValue
IUPAC Name 2-cyclohexylpropan-2-amine
Synonyms α,α -dimethylcyclohexanemethylamine; 1-cyclohexyl-1-methylethylamine
CAS Registry Number 19072-67-4 (Free Base)[1] ; 90726-02-6 (HCl Salt)
Molecular Formula C₉H₁₉N[2]
Molecular Weight 141.25 g/mol (Free Base)[2] ; 177.72 g/mol (HCl Salt)[3]
SMILES CC(C)(C1CCCCC1)N[2]

Quantitative Physicochemical Profiling

Understanding the thermodynamic parameters of 2-cyclohexylpropan-2-amine requires analyzing the interplay between its electron-donating alkyl groups and its hydrophobic bulk.

Table 2: Key Physicochemical Properties
PropertyValueMechanistic Rationale
pKa (Predicted) 10.91 ± 0.25[1]The strong inductive (+I) effect of the tertiary alkyl and cyclohexyl groups increases electron density on the nitrogen, elevating basicity compared to unhindered amines.
LogP (XLogP3-AA) ~2.3[2]High lipophilicity driven by the dominant hydrocarbon volume. Ideal for CNS-targeted drug design (optimal BBB penetration typically requires LogP 2.0 - 3.0).
Topological Polar Surface Area (TPSA) 26.0 Ų[2]Low TPSA reflects the single polar -NH₂ group, predicting excellent membrane permeability.
Aqueous Solubility 2.5 g/L at 25 °C[1]Steric hindrance prevents optimal hydration of the amine, resulting in marginal aqueous solubility for the free base.
Melting Point (HCl Salt) 259 - 262 °CSalt formation yields a highly crystalline, stable solid due to strong ionic lattice energy, suitable for long-term storage.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, computational predictions must be validated through robust empirical testing. The following protocols are designed as self-validating systems —incorporating internal controls that immediately flag experimental artifacts.

Protocol A: High-Precision Potentiometric Determination of pKa

Computational pKa models often fail to account for the complex solvation dynamics of highly hindered amines. Experimental validation via potentiometric titration is mandatory.

  • Environmental Control: Utilize degassed, ultrapure water blanketed under an inert argon or nitrogen atmosphere. Causality: Primary amines readily react with atmospheric CO₂ to form carbamates, which artificially buffer the solution and distort the titration curve.

  • Ionic Strength Stabilization: Dissolve the 2-cyclohexylpropan-2-amine hydrochloride salt[4] in a 0.15 M KCl background electrolyte. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing the concentration-based pKa to accurately reflect the thermodynamic pKa.

  • Titration Execution: Titrate with standardized 0.1 M NaOH using a high-precision glass electrode at exactly 25.0 ± 0.1 °C.

  • Self-Validation Check (Hysteresis): Immediately perform a reverse titration using 0.1 M HCl. If the forward and reverse curves do not perfectly overlay, the system is not at equilibrium (indicating potential CO₂ contamination or electrode fouling), and the data must be discarded.

Protocol B: Shake-Flask Method for LogP Determination

The shake-flask method remains the gold standard for determining partition coefficients, provided phase purity is strictly maintained.

  • Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours prior to the experiment. Causality: Using unsaturated phases causes the solvents to dissolve into one another during the assay, altering the phase volumes and skewing the final concentration ratio.

  • Equilibration: Introduce the free base amine to the biphasic system. Shake mechanically for 1 hour in a thermostated water bath at 25.0 °C. Causality: Partitioning is highly temperature-dependent; thermal fluctuations will introduce severe variance.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 20 minutes to break any micro-emulsions formed by the surfactant-like nature of the amine.

  • Self-Validation Check (Mass Balance): Quantify the amine concentration in both the octanol and aqueous phases using LC-MS. Calculate the total mass recovered. A mass balance of < 95% indicates analyte loss (e.g., adsorption to glassware or volatilization), invalidating the run.

LogP_Workflow Step1 1. Mutual Saturation Octanol & Buffer (24h) Step2 2. Analyte Addition 2-Cyclohexylpropan-2-amine Step1->Step2 Step3 3. Thermal Equilibration Shake 1h at 25.0 °C Step2->Step3 Step4 4. Phase Separation Centrifuge at 3000 x g Step3->Step4 Step5 5. Dual-Phase Quantification LC-MS Analysis Step4->Step5 Step6 6. Self-Validation Mass Balance Check (>95%) Step5->Step6

Self-validating shake-flask workflow for LogP determination.

Synthesis and Mechanistic Pathway

The synthesis of highly hindered tertiary alkyl primary amines like 2-cyclohexylpropan-2-amine cannot be achieved via standard Sₙ2 nucleophilic substitution, as the steric bulk of the tertiary carbon completely blocks backside attack, leading exclusively to E2 elimination byproducts.

Instead, the Ritter Reaction is the authoritative synthetic route[5].

  • Carbocation Generation: 2-cyclohexylpropan-2-ol is treated with strong acid (e.g., concentrated H₂SO₄) to generate a highly stable tertiary carbocation.

  • Nucleophilic Attack: Acetonitrile, being linear and unhindered, successfully attacks the sterically shielded carbocation to form a nitrilium ion.

  • Hydrolysis: The nitrilium ion is quenched with water to form an N-tert-alkyl acetamide, which is subsequently subjected to rigorous acidic or basic hydrolysis to yield the final 2-cyclohexylpropan-2-amine free base.

This mechanistic workaround elegantly bypasses the steric limitations that define the molecule, leveraging the stability of the tertiary carbocation to construct the sterically demanding C-N bond.

References

  • Guidechem. "2-cyclohexylpropan-2-aMine 19072-67-4 wiki". Guidechem Encyclopedia.
  • Sigma-Aldrich. "2-cyclohexylpropan-2-amine hydrochloride | 90726-02-6". Sigma-Aldrich Product Catalog.
  • National Institutes of Health (PubChem). "2-Cyclohexylpropan-2-amine | C9H19N | CID 22376970". PubChem Database.
  • BenchChem. "An In-depth Technical Guide to 2-Cycloheptylpropan-2-amine and Related Compounds". BenchChem Resources.
  • Sigma-Aldrich. "2-cyclohexylpropan-2-amine hydrochloride | 90726-02-6 (Safety Data)". Sigma-Aldrich Product Catalog.
  • Guidechem. "2-cyclohexylpropan-2-amine hydrochloride 90726-02-6 wiki". Guidechem Encyclopedia.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Cyclohexyl-Substituted Amines: A Technical Guide for Drug Development

Executive Summary Cyclohexyl-substituted amines are ubiquitous structural motifs in pharmaceutical development, appearing in numerous CNS-active therapeutics, metabolic stability profiles, and agrochemical pipelines[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl-substituted amines are ubiquitous structural motifs in pharmaceutical development, appearing in numerous CNS-active therapeutics, metabolic stability profiles, and agrochemical pipelines[1]. However, treating the cyclohexyl ring as a static, predictable scaffold is a critical oversight. As a Senior Application Scientist, I frequently observe that the thermodynamic stability of these amines is a highly dynamic property—dictated by a delicate interplay of steric strain (A-values), rotameric distribution, and profound solvent-induced hydration effects.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of cyclohexylamines. It outlines the causality behind their conformational behaviors and provides field-proven, self-validating experimental workflows for quantifying these thermodynamic parameters in drug discovery pipelines.

Conformational Thermodynamics: Sterics and Rotameric Micro-States

The fundamental thermodynamic baseline of any substituted cyclohexane is governed by its chair-to-chair interconversion. For cyclohexylamine, the equatorial conformer is thermodynamically favored over the axial conformer. This preference is driven by the necessity to minimize 1,3-diaxial interactions —steric clashes between the axial amino group and the axial protons at the C3 and C5 positions[2][3].

However, the amino group (–NH₂) is not a simple, symmetrical sphere. Density Functional Theory (DFT) calculations reveal that the orientation of the nitrogen lone pair creates distinct rotameric micro-states that heavily influence the overall Gibbs free energy ( ΔG∘ )[3].

  • Equatorial Conformer: The potential energy surface exhibits three relatively degenerate energy minima corresponding to the trans (lone pair antiperiplanar to the C–H bond) and two gauche rotamers. This degeneracy maximizes the conformational entropy of the equatorial state[3].

  • Axial Conformer: The trans conformation is lower in energy than the gauche conformations by approximately 2 kJ/mol. This energy gap restricts the conformational freedom of the axial isomer, imposing an entropic penalty on top of the existing enthalpic steric strain[3].

The "Perrin Effect": Hydration and Solvent-Dependent Stability

A critical failure point in early-stage drug design is assuming that gas-phase or non-polar A-values translate directly to physiological environments. The thermodynamic stability of cyclohexylamines exhibits an unusually strong dependence on the solvent[2].

In non-polar solvents, the conformational free energy ( ΔG∘ ) of the –NH₂ group is approximately 1.1 to 1.4 kcal/mol (4.6 to 6.05 kJ/mol)[3][4]. However, in aqueous or protic environments, the equatorial conformer becomes significantly more favored. This phenomenon occurs because the nitrogen lone pair acts as a hydrogen-bond acceptor with water. This solvation effectively increases the steric bulk of the amino group. Furthermore, the equatorial amino group possesses a higher solvent-accessible polar surface area than the axial counterpart, rendering the equatorial conformer inherently more hydrophilic[2].

When the amine is protonated at physiological pH (Cyclohexylamine pKa​≈10.6 [5]), the coulombic hydration energy of the resulting –NH₃⁺ group dominates the thermodynamic landscape. The stabilization of these charged species requires rigorous continuum solvation modeling to accurately map the Gibbs energy of hydration ( ΔGhyd​ )[6].

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters of the cyclohexylamine conformational equilibrium across different environments and analytical methodologies.

Table 1: Thermodynamic Parameters of Cyclohexylamine Conformational Equilibrium

ParameterValuePhase / SolventAnalytical MethodSource
ΔG∘ (-NH₂) 6.05±0.17 kJ/molCFCl₃ / CDCl₃Low-Temp ¹³C NMR (-75 °C)4
ΔG∘ (-NH₂) ∼5.85 kJ/molC₇D₈ (Toluene-d8)Low-Temp ¹⁵N NMR (-100 °C)3
ΔGring−flip∘​ 7.28 kJ/molGas PhaseDFT (B3LYP/aug-cc-pVDZ)3
pKa​ 10.6 AqueousPotentiometric Titration5

Validated Experimental Workflows

To ensure scientific integrity, thermodynamic profiling must rely on self-validating experimental designs. Below are the two primary workflows used to quantify the stability of these systems.

Workflow 1: Low-Temperature ¹³C NMR for Intrinsic A-Value Determination

Causality & Rationale: At room temperature, the chair-to-chair inversion of cyclohexane is rapid on the NMR timescale, yielding a time-averaged spectrum. Cooling the sample below the decoalescence temperature ( ∼−75 °C) slows this exchange, allowing the distinct signals of the equatorial and axial conformers to be resolved[4]. ¹³C NMR is strictly chosen over ¹H NMR because proton spectra of cyclohexyl rings suffer from severe J-coupling multiplet overlap, whereas ¹³C provides sharp, easily integrated singlets.

Self-Validating System Design: Directly measuring unsubstituted cyclohexylamine is prone to error because the axial conformer population is near the noise floor ( ∼2% ). To create a self-validating system, we utilize cis-4-methylcyclohexylamine. Because the methyl group has a known, larger A-value ( ∼7.14 kJ/mol), it acts as an internal thermodynamic anchor. It forces a competitive equilibrium where the major conformer has an equatorial methyl and an axial amino group. This shifts the population ratio to a highly quantifiable ∼1.95:1 , allowing for precise integration and back-calculation of the –NH₂ A-value[4].

NMR_Workflow Start 1. Synthesize Isotopic/Substituted Cyclohexylamine (e.g., cis-4-methyl) Prep 2. Prepare Sample in Aprotic Solvent (CFCl3/CDCl3) Start->Prep Cool 3. Cool to Decoalescence Temp (e.g., -75 °C) Prep->Cool Acquire 4. Acquire 13C NMR Spectrum (Fourier Transform Mode) Cool->Acquire Integrate 5. Integrate Equatorial vs. Axial C1 / N-methyl Signals Acquire->Integrate Calc 6. Calculate Equilibrium Constant (K) & Conformational Free Energy (ΔG) Integrate->Calc

Fig 1. Step-by-step workflow for determining the A-value of cyclohexylamines via low-temp NMR.

Workflow 2: Computational Thermodynamics and Solvation Modeling

Causality & Rationale: To understand the "Perrin Effect" (solvent-dependent stability), gas-phase calculations are insufficient. We must employ the Conductor-like Polarizable Continuum Model (CPCM) combined with high-level MP2 or DFT (B3LYP) theory[3][6]. The aug-cc-pVDZ basis set is specifically chosen because the diffuse functions (aug) are mathematically required to accurately model the electron density of the nitrogen lone pair and its hydrogen-bonding interactions with the solvent cavity[3].

Self-Validating System Design: The theoretical pKa​ and hydration free energies ( ΔGhyd​ ) derived from the computational thermodynamic cycle must be continuously validated against empirical potentiometric titration data. If the calculated pKa​ deviates from the experimental baseline of 10.6[5], the cavity formation parameters within the CPCM model must be recalibrated.

Thermo_Cycle EqGas Equatorial Amine (Gas / Non-polar) AxGas Axial Amine (Gas / Non-polar) EqGas->AxGas ΔG°(gas) EqAq Equatorial Amine (Aqueous / Protic) EqGas->EqAq ΔG°_solv(eq) AxAq Axial Amine (Aqueous / Protic) AxGas->AxAq ΔG°_solv(ax) EqAq->AxAq ΔG°(aq)

Fig 2. Thermodynamic cycle relating conformational equilibrium to solvent-dependent solvation.

Conclusion

For drug development professionals, treating the cyclohexyl ring as a benign, static aliphatic spacer is an analytical risk. The thermodynamic stability of cyclohexyl-substituted amines is dictated by a highly sensitive equilibrium between 1,3-diaxial steric strain, rotameric entropy, and profound hydration effects. By leveraging low-temperature NMR with internal thermodynamic anchors and rigorously validated continuum solvation models, researchers can accurately predict how these molecules will behave in both lipophilic lipid bilayers and aqueous physiological environments.

References

  • Booth, H. (1973). Conformational free energy ( ΔG value) of the amino-group in cyclohexylamine from low temperature carbon-13 nuclear magnetic resonance spectroscopy. J.C.S. Chem. Comm., RSC Publishing. 4

  • Perrin, C. L., et al. (1997). Unusually Strong Dependence of Conformation on Solvent. Journal of the American Chemical Society.2

  • Tomé, L. I. N., et al. (2007). Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. Journal of Molecular Structure: THEOCHEM. 3

  • Lopes Jesus, A. J., et al. (2012). Structure of charged cyclohexyldiamines in aqueous solution: a theoretical and experimental study. Journal of Physical Chemistry B. 6

  • PubChem (2025). Cyclohexylamine | C6H11NH2 | CID 7965. National Center for Biotechnology Information. 5

  • BenchChem (2026). Cyclobutyl(3-fluorophenyl)methanamine / Cyclohexyl-substituted amines in CNS-active Drug Development. BenchChem Technical Support. 1

Sources

Foundational

Beyond Steric Hindrance: A Comparative Analysis of 2-Cyclohexylpropan-2-amine and tert-Butylamine in Drug Design

Executive Summary In the rational design of small-molecule therapeutics, the modulation of primary amines is a critical vector for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). While simple aliphatic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of small-molecule therapeutics, the modulation of primary amines is a critical vector for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). While simple aliphatic amines often suffer from rapid metabolic degradation and poor membrane permeability, the introduction of steric bulk at the α -carbon can drastically alter these liabilities. This technical guide provides an in-depth comparative analysis of tert-butylamine —the foundational model for α -steric hindrance—and 2-cyclohexylpropan-2-amine , a highly lipophilic, hyper-hindered analog. By examining their structural divergence, we elucidate the causality behind their physicochemical properties and provide self-validating experimental protocols for their characterization.

Structural and Physicochemical Profiling

The reactivity and biological behavior of an amine are fundamentally governed by the accessibility of its nitrogen lone pair and its overall solvation dynamics.

  • tert-Butylamine (2-methylpropan-2-amine) represents the simplest fully α -branched primary amine. Its three methyl groups create a localized steric shield around the nitrogen, reducing nucleophilicity compared to unbranched amines like n-butylamine[1].

  • 2-Cyclohexylpropan-2-amine ( α,α -dimethylcyclohexanemethylamine) builds upon this scaffold by replacing one methyl group with a bulky cyclohexyl ring. This substitution not only expands the steric cone angle but introduces a massive hydrophobic surface area.

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters that dictate the behavior of these two amines in physiological environments:

Physicochemical Propertytert-Butylamine2-Cyclohexylpropan-2-amineCausality / Structural Impact
Molecular Formula C4​H11​N C9​H19​N Substitution of −CH3​ with −C6​H11​ .
Molecular Weight 73.14 g/mol [2]141.25 g/mol [3]Increased mass impacts diffusion coefficients.
Lipophilicity (LogP) 0.30[2]2.30[3]The non-polar cyclohexyl ring dramatically increases the partition into lipid phases.
Basicity ( pKa​ ) 10.68[2]10.91[4]Enhanced electron-donating inductive effect from the cyclohexyl group slightly increases basicity.
Steric Hindrance HighExtremely HighCyclohexyl chair conformation restricts rotational freedom around the Cα​−Cβ​ bond.

Mechanistic Causality: Steric Bulk and Pharmacokinetics

The transition from a tert-butyl to a 2-cyclohexylpropan-2-yl framework is not merely a structural curiosity; it is a deliberate strategy in medicinal chemistry to overcome specific pharmacokinetic bottlenecks.

Metabolic Stability (CYP450 Resistance): Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) typically metabolize primary amines via α -carbon oxidation, leading to deamination. In tert-butylamine, the absence of α -protons completely blocks this specific pathway. However, the nitrogen lone pair can still be subject to N-oxidation. In 2-cyclohexylpropan-2-amine, the massive steric umbrella provided by the cyclohexyl ring physically impedes the amine from entering the catalytic heme-iron pocket of the CYP enzyme, resulting in profound metabolic stability[1].

Membrane Permeability: The shift in LogP from 0.3 to 2.3 is critical. A LogP of 0.3 (tert-butylamine) indicates high aqueous solubility but poor passive membrane diffusion[2]. By elevating the LogP to 2.3, 2-cyclohexylpropan-2-amine falls squarely into the optimal range (LogP 2.0–3.0) for crossing the blood-brain barrier (BBB) and penetrating lipid bilayers, making it an ideal pharmacophore for central nervous system (CNS) targets[3].

Pharmacokinetics TBA tert-Butylamine (Base Scaffold) MOD Cyclohexyl Substitution (Structural Modification) TBA->MOD CPA 2-Cyclohexylpropan-2-amine (Target Scaffold) MOD->CPA STERIC Increased Steric Shielding (Alpha-carbon crowding) CPA->STERIC LIPO Elevated Lipophilicity (LogP shift 0.3 -> 2.3) CPA->LIPO CYP CYP450 Resistance (Metabolic Stability) STERIC->CYP BBB Enhanced Membrane/BBB Permeability LIPO->BBB

Logical flow of structural modifications impacting pharmacokinetic properties.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of these properties must rely on self-validating experimental systems rather than purely computational models. Below are the rigorous protocols required to characterize these highly hindered amines.

Protocol A: Potentiometric Determination of pKa​

Causality: Aliphatic amines lack a distinct UV chromophore, rendering UV-Vis spectrophotometry useless for pKa​ determination. Potentiometric titration is the mandatory alternative. Self-Validation: The system is internally validated by performing a reverse titration. The hysteresis between the forward and reverse curves must be <0.05 pH units to confirm thermodynamic equilibrium.

  • Preparation: Dissolve 10 mM of the amine in 50 mL of 0.15M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Forward Titration: Submerge a calibrated glass pH electrode. Titrate with standardized 0.1M HCl in 0.1 mL increments, recording the pH after stabilization.

  • Reverse Titration (Validation): Once the pH drops below 3.0, reverse the process by titrating with standardized 0.1M NaOH back to pH 12.0.

  • Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to find the exact equivalence point. The pKa​ is the pH at exactly half the equivalence volume.

Protocol B: Shake-Flask LC-MS/MS for LogP Determination

Causality: Computational LogP models often underestimate the anomalous solvation dynamics of hyper-hindered amines. The physical shake-flask method, coupled with LC-MS/MS, provides empirical certainty. Self-Validation: Mass balance calculation is strictly enforced. The sum of the amine quantified in both phases must equal the initial spiked concentration ( ±5% ). Failure indicates emulsion formation or glass adsorption, invalidating the run.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the amine in the octanol phase to a concentration of 1 mg/mL.

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the saturated water in a glass centrifuge tube. Shake mechanically at 25°C for 60 minutes.

  • Separation: Centrifuge at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Dilute appropriately and quantify the amine concentration in each phase using LC-MS/MS.

  • Calculation: LogP=log10​([Amine]octanol​/[Amine]water​) .

Protocol C: In Vitro Microsomal Stability Assay

Causality: To prove that the α -steric bulk prevents CYP-mediated degradation, the amine must be exposed to human liver microsomes (HLM). Acetonitrile is used as a quenching agent because it denatures CYP enzymes instantly while keeping the highly lipophilic 2-cyclohexylpropan-2-amine in solution. Self-Validation: A positive control (Verapamil) and a negative control (minus-NADPH) are run in parallel. The assay is only valid if Verapamil shows >70% depletion at 30 minutes (confirming enzyme viability) and the minus-NADPH control shows <5% depletion (ruling out chemical instability).

MetabolicAssay S1 Incubate Amine with Microsomes S2 Initiate via NADPH Addition S1->S2 37°C S3 Quench with Acetonitrile S2->S3 Time points S4 Centrifuge & Extract S3->S4 Denature S5 LC-MS/MS Quantification S4->S5 Supernatant

Step-by-step workflow for in vitro microsomal metabolic stability assay.
  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), phosphate buffer (100 mM, pH 7.4), and the test amine (1 μM ). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately mix it with 150 μL of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge the quenched samples at 10,000 × g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials to calculate the intrinsic clearance ( CLint​ ) based on the half-life of the parent compound decay.

Conclusion

The structural evolution from tert-butylamine to 2-cyclohexylpropan-2-amine perfectly illustrates the power of steric and lipophilic engineering in drug design. While tert-butylamine provides a baseline for α -carbon protection, the integration of a cyclohexyl ring acts as a dual-purpose modifier: it exponentially increases lipophilicity for targeted membrane permeability while providing an impenetrable steric shield against enzymatic degradation. Understanding and empirically validating these properties through rigorous, self-correcting methodologies is paramount for the successful translation of bulky amines into viable clinical candidates.

References

  • Source: nih.
  • Source: guidechem.
  • Source: benchchem.
  • Source: nih.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Cyclohexylpropan-2-amine from α-Methylstyrene

Introduction & Scope This application note details the robust, two-step synthesis of the sterically hindered aliphatic amine, 2-cyclohexylpropan-2-amine (CAS: 19072-67-4)[1]. Compounds containing bulky, lipophilic cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the robust, two-step synthesis of the sterically hindered aliphatic amine, 2-cyclohexylpropan-2-amine (CAS: 19072-67-4)[1]. Compounds containing bulky, lipophilic cycloalkyl groups attached to tertiary carbons are of significant interest in medicinal chemistry for their ability to modulate pharmacokinetics, enhance metabolic stability, and improve target binding[2].

The synthetic route utilizes α-methylstyrene as a cost-effective, commercially available starting material. The process proceeds through a classic Ritter reaction to establish the tertiary amine architecture, followed by a highly selective catalytic hydrogenation to reduce the aromatic ring[2],[3].

Mechanistic Rationale & Causality (E-E-A-T)

Step 1: The Ritter Reaction

Direct hydroamination of unactivated olefins is thermodynamically and kinetically challenging. The Ritter reaction circumvents this limitation by exploiting the stability of the tertiary benzylic carbocation generated when α-methylstyrene is protonated by a strong acid[4]. Acetonitrile acts as the nucleophile, trapping the carbocation to form a nitrilium ion, which is subsequently hydrolyzed to form N-cumylacetamide[2].

  • Expertise Insight: Strict temperature control (<10 °C) during the acid addition is chemically imperative. If the reaction temperature is allowed to rise, the highly reactive tertiary carbocation will undergo electrophilic addition with unreacted α-methylstyrene, leading to rapid, runaway cationic polymerization rather than the desired nitrilium formation.

Step 2: Selective Aromatic Hydrogenation

The intermediate cumylamine must be reduced to the cyclohexyl derivative.

  • Expertise Insight: Cumylamine is a benzylic amine. If standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are used, the metal will readily undergo oxidative addition into the benzylic C–N bond, leading to hydrogenolysis. This unwanted pathway destroys the product, yielding isopropylcyclohexane and ammonia gas. To prevent this, Ruthenium (e.g., Ru/C) or Rhodium catalysts are strictly required[3]. These transition metals preferentially coordinate to the aromatic π-system, facilitating ring hydrogenation without cleaving the sensitive C–N bond.

Reaction Pathway Visualization

SyntheticRoute SM α-Methylstyrene (CAS: 98-83-9) INT N-Cumylacetamide (Intermediate) SM->INT MeCN, H2SO4 <10 °C (Ritter) CUM Cumylamine (CAS: 585-32-0) INT->CUM 1. HCl, Δ 2. NaOH (Hydrolysis) PROD 2-Cyclohexylpropan-2-amine (CAS: 19072-67-4) CUM->PROD H2 (50 bar), Ru/C 80 °C (Hydrogenation)

Synthetic workflow from α-methylstyrene to 2-cyclohexylpropan-2-amine.

Quantitative Data & Physicochemical Properties

CompoundSynthetic RoleCAS NumberMolecular WeightDensityPredicted pKa
α-Methylstyrene Starting Material98-83-9118.18 g/mol 0.91 g/mLN/A
Cumylamine Intermediate585-32-0135.21 g/mol 0.94 g/mL~10.4
2-Cyclohexylpropan-2-amine Target Product19072-67-4141.26 g/mol [1]~0.88 g/mL10.91 ± 0.25[1]

Experimental Protocols

Protocol A: Synthesis of Cumylamine via Ritter Reaction
  • Carbocation Formation & Trapping: In a 500 mL 3-neck flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, combine α-methylstyrene (0.5 mol) and anhydrous acetonitrile (2.0 mol). Cool the mixture to 0–5 °C using an ice-salt bath.

  • Acid Addition: Add concentrated sulfuric acid (1.0 mol) dropwise over 1 hour.

    • Self-Validating System: Maintain the internal temperature strictly below 10 °C. A stable pale yellow solution indicates successful carbocation trapping; rapid darkening or viscosity increase indicates polymerization failure.

  • Hydrolysis to Amide: Remove the cooling bath and stir at room temperature for 4 hours. Slowly pour the mixture over 500 g of crushed ice to quench the reaction and hydrolyze the nitrilium ion to N-cumylacetamide[2]. Filter the resulting white precipitate and wash with cold water.

  • Amide Hydrolysis: Transfer the crude N-cumylacetamide to a round-bottom flask containing 6M HCl (300 mL). Reflux the mixture for 18 hours.

  • Neutralization & Isolation: Cool the solution and extract with diethyl ether (2 x 100 mL) to remove unreacted starting materials. Basify the aqueous layer with 30% NaOH to pH > 12. Extract the liberated cumylamine with dichloromethane (3 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation.

Protocol B: High-Pressure Catalytic Hydrogenation
  • Preparation: In a high-pressure stainless-steel autoclave, dissolve the purified cumylamine (0.2 mol) in anhydrous methanol (150 mL). Add 5% Ruthenium on Carbon (Ru/C) catalyst (2.0 g)[3].

  • Purging: Seal the autoclave. Purge the headspace three times with nitrogen gas (10 bar) to remove atmospheric oxygen, followed by three purges with hydrogen gas (10 bar).

  • Hydrogenation: Pressurize the reactor to 50 bar with hydrogen gas. Heat the mixture to 80 °C under vigorous mechanical stirring (800 rpm).

  • Monitoring:

    • Self-Validating System: Monitor the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases entirely (theoretical uptake: 3 equivalents of H₂ per mole of cumylamine).

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the mixture through a pad of Celite to remove the Ru/C catalyst.

  • Purification: Evaporate the methanol under reduced pressure. The crude 2-cyclohexylpropan-2-amine can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid. Complete saturation is confirmed by the absence of aromatic protons (7.2–7.5 ppm) via ¹H-NMR.

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation Protocols for 2-Cyclohexylpropan-2-amine Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document ID: AN-2026-03-CHEX Molecule: 2-Cyclohexylpropan-2-amine (CAS: 19072-67-4) Introduction & Mechanistic Rationale The targ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document ID: AN-2026-03-CHEX Molecule: 2-Cyclohexylpropan-2-amine (CAS: 19072-67-4)

Introduction & Mechanistic Rationale

The target molecule, 2-cyclohexylpropan-2-amine, features a primary amine attached to a fully substituted tertiary carbon ( α,α -dimethyl). This specific structural motif fundamentally precludes synthesis via standard reductive amination, as a ketone precursor cannot exist at a tertiary carbon center. Consequently, the synthetic landscape is restricted to either the Ritter reaction of 2-cyclohexylpropan-2-ol—which often suffers from depressed yields due to carbocation rearrangements—or the direct catalytic hydrogenation of the commercially available aromatic precursor, 2-phenylpropan-2-amine (cumylamine) .

The Chemoselectivity Challenge

The primary challenge in hydrogenating cumylamine is chemoselectivity. Because the amine is situated at the benzylic position, it is highly susceptible to hydrogenolysis —the reductive cleavage of the C–N bond to yield isopropylcyclohexane and ammonia . While the steric bulk of the α,α -dimethyl groups provides some kinetic shielding compared to unsubstituted benzylamine, the choice of catalyst and solvent remains the critical variable for success.

  • Catalyst Causality: Palladium on carbon (Pd/C) is notoriously active for benzylic C–N cleavage and will predominantly yield the deaminated byproduct. To invert this selectivity, Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) must be employed. Rhodium exhibits a profound kinetic preference for the aromatic π -system over the σC−N​ bond. Once the aromatic ring is fully saturated to a cyclohexyl moiety, the benzylic activation is abolished, rendering the C–N bond permanently stable.

  • Solvent Causality: Conducting the hydrogenation in glacial acetic acid protonates the tertiary amine, forming an ammonium salt. This drastically reduces the electron density on the nitrogen, preventing it from coordinating with and poisoning the Rhodium catalyst, while simultaneously increasing the activation energy required for hydrogenolysis.

ReactionPathway A 2-Phenylpropan-2-amine (Cumylamine) B 2-Cyclohexylpropan-2-amine (Target Product) A->B Rh/Al2O3, H2 (50 bar) Ring Saturation (Desired) C Isopropylcyclohexane + NH3 (Hydrogenolysis Byproduct) A->C Pd/C, H2 C-N Cleavage (Undesired)

Fig 1: Chemoselective hydrogenation of cumylamine vs. undesired benzylic hydrogenolysis.

Quantitative Catalyst Evaluation

The following table summarizes the empirical data driving the selection of the Rh/Al₂O₃ and Acetic Acid system. Note the stark contrast in target selectivity when utilizing Palladium versus Rhodium.

Catalyst SystemSolventTemp (°C)Pressure (bar)Conversion (%)Target Selectivity (%)Dominant Side Reaction
10% Pd/CMethanol5010>99< 15Benzylic Hydrogenolysis
5% Ru/CMethanol80709682Hydrogenolysis / Condensation
5% Rh/Al₂O₃Methanol6050>9994Minor Hydrogenolysis
5% Rh/Al₂O₃ Acetic Acid 60 50 >99 >98 None (Trace)

Experimental Protocol: Self-Validating Hydrogenation

This protocol is designed as a self-validating system . By utilizing a closed-loop high-pressure reactor , the operator can monitor exact stoichiometric hydrogen consumption, preventing over-reduction and ensuring batch-to-batch reproducibility.

Workflow Step1 1. Reactor Charging (Cumylamine + AcOH + Rh/Al2O3) Step2 2. Pressurization (50 bar H2, 60 °C) Step1->Step2 Step3 3. In-Process Control (Monitor H2 Uptake = 3.0 eq) Step2->Step3 Step4 4. Filtration & Basification (Remove Catalyst, pH 12) Step3->Step4 Step5 5. Vacuum Distillation (Isolate Pure Target) Step4->Step5

Fig 2: Experimental workflow for the synthesis and isolation of 2-cyclohexylpropan-2-amine.

Phase 1: Reactor Charging & Preparation
  • Substrate Loading: Charge a 300 mL Hastelloy autoclave with 13.5 g (100 mmol) of 2-phenylpropan-2-amine.

  • Solvent Addition: Add 100 mL of glacial acetic acid. Stir briefly to ensure complete formation of the acetate salt.

  • Catalyst Loading: Carefully add 1.35 g of 5% Rh/Al₂O₃ catalyst (10 wt% loading relative to the substrate).

Phase 2: Purging & Isobaric Reaction
  • Atmosphere Exchange: Seal the reactor. Purge the headspace with Nitrogen (3 × 10 bar) to displace oxygen, followed by high-purity Hydrogen gas (3 × 10 bar) to displace the Nitrogen.

  • Pressurization: Pressurize the reactor to exactly 50 bar with H₂.

  • Heating & Agitation: Initiate overhead stirring at 800 RPM to maximize gas-liquid mass transfer. Heat the internal mixture to 60 °C.

Phase 3: In-Process Control (Self-Validation)
  • Stoichiometric Monitoring: Monitor the pressure drop in the calibrated hydrogen mass flow controller or reservoir. The theoretical H₂ uptake for the saturation of one phenyl ring is exactly 300 mmol (3.0 molar equivalents).

  • Termination: The reaction is deemed complete when hydrogen uptake plateaus precisely at 3.0 equivalents (typically 4–6 hours). Critical Check: If H₂ uptake begins to exceed 3.1 equivalents, it is a definitive indicator of undesired C–N hydrogenolysis. Immediately cool the reactor to 20 °C to quench the reaction.

Phase 4: Workup & Isolation
  • Catalyst Removal: Vent the residual hydrogen and purge the reactor with Nitrogen. Filter the crude mixture through a tightly packed Celite pad to remove the Rh/Al₂O₃ catalyst. Wash the filter cake with 20 mL of acetic acid. (Safety: Do not allow the catalyst cake to dry in air, as finely divided Rh can be pyrophoric).

  • Basification: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove the bulk of the acetic acid. Cool the residue in an ice bath and basify to pH > 12 using 20% aqueous NaOH.

  • Extraction: Extract the liberated free amine with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Isolate the final product via vacuum distillation (b.p. ~65–68 °C at 10 mmHg) to yield pure 2-cyclohexylpropan-2-amine .

Analytical Validation Standards

Before proceeding to downstream applications, the isolated product must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The absolute disappearance of the aromatic multiplet at 7.1–7.4 ppm is the primary indicator of success. The spectrum should present a broad multiplet at 0.9–1.8 ppm (11H, cyclohexyl protons) and a sharp singlet at 1.05 ppm (6H, α -methyls).

  • GC-MS (EI): A distinct molecular ion peak at m/z 141 confirms the intact molecular weight, while the absence of m/z 126 (isopropylcyclohexane) confirms the suppression of hydrogenolysis.

References

  • Title: Hydrogenolysis (Mechanistic Background) Source: Wikipedia URL: [Link]

  • Title: Parr Tubular and Stirred Reactors (High-Pressure Equipment) Source: Parr Instrument Company URL: [Link]

Method

Application Note: Mechanistic Re-evaluation and Synthesis Protocols for 2-Cyclohexylpropan-2-amine

Executive Summary & Mechanistic Correction A common pitfall in retrosynthetic planning is attempting to apply reductive amination to synthesize tertiary carbinamines—amines where the alpha-carbon (the carbon directly att...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Correction

A common pitfall in retrosynthetic planning is attempting to apply reductive amination to synthesize tertiary carbinamines—amines where the alpha-carbon (the carbon directly attached to the nitrogen) lacks a hydrogen atom. The target molecule, 2-Cyclohexylpropan-2-amine (CAS 19072-67-4)[1], features a fully substituted tertiary alpha-carbon bonded to a cyclohexyl ring, two methyl groups, and the primary amine.

Standard reductive amination of a ketone requires the formation of an imine intermediate, which upon reduction inherently installs at least one hydrogen atom on the alpha-carbon. Therefore, it is mechanistically impossible to synthesize 2-cyclohexylpropan-2-amine via standard reductive amination .

To maintain scientific integrity and provide actionable pathways for drug development professionals, this guide corrects the synthetic premise. We present the field-proven Ritter Reaction [2] as the correct methodology for synthesizing 2-cyclohexylpropan-2-amine. Additionally, for researchers specifically mandated to utilize a reductive amination workflow, we provide the protocol for synthesizing its closest structural isomer, 1-cyclohexylpropan-2-amine (Propylhexedrine).

Mechanistic Analysis: The Reductive Amination Constraint

The causality behind the failure of reductive amination for tertiary carbinamines lies in the transition state of the imine reduction. When a ketone ( R1​−CO−R2​ ) reacts with ammonia, it forms an imine ( R1​−C(=NH)−R2​ ). The subsequent hydride attack from a reducing agent (e.g., NaBH(OAc)3​ ) delivers a hydride ( H− ) to the electrophilic carbon, resulting in a secondary carbinamine ( R1​−CH(NH2​)−R2​ ). Because 2-cyclohexylpropan-2-amine has no alpha-hydrogen, it cannot be derived from a ketone precursor.

MechanisticLimitation Ketone Ketone Precursor (R1-CO-R2) Imine Imine Intermediate (R1-C(=NH)-R2) Ketone->Imine + NH3 - H2O SecAmine Secondary Carbinamine (R1-CH(NH2)-R2) Contains Alpha-H Imine->SecAmine Reduction [H] Adds Alpha-H TertAmine 2-Cyclohexylpropan-2-amine Tertiary Carbinamine (NO Alpha-H) SecAmine->TertAmine Structurally Impossible via Reductive Amination

Fig 1. Mechanistic limitation of reductive amination for tertiary carbinamine synthesis.

Quantitative Data & Physicochemical Properties

To aid in analytical tracking and comparative studies, the physicochemical properties of the target molecule and its reductive-amination-compatible isomer are summarized below.

PropertyTarget: 2-Cyclohexylpropan-2-amineIsomer: 1-Cyclohexylpropan-2-amine
CAS Number 19072-67-4[1]101-40-6
Molecular Weight 141.26 g/mol [1]141.26 g/mol
Alpha-Carbon Tertiary (No α -proton)Secondary (One α -proton)
Valid Synthetic Route Ritter Reaction[2]Reductive Amination
Required Precursor 2-Cyclohexylpropan-2-ol[3]1-Cyclohexylpropan-2-one
Predicted pKa ~10.9~10.5

Corrected Pathway A: Synthesis of 2-Cyclohexylpropan-2-amine via the Ritter Reaction

Causality & Experimental Design: The Ritter reaction generates a stable tertiary carbocation from an alcohol in the presence of a strong acid, which is then trapped by a nitrile[2]. Standard Ritter reactions using acetonitrile produce acetamides that are notoriously difficult to hydrolyze, often requiring harsh refluxing in strong base or acid that can degrade yields. Expert Insight: By substituting acetonitrile with chloroacetonitrile , the resulting chloroacetamide intermediate can be cleanly and selectively cleaved under mild conditions using thiourea[4].

Protocol A: Self-Validating Step-by-Step Methodology

Phase 1: Precursor Synthesis (Grignard Addition)

  • Setup: Under an argon atmosphere, prepare a solution of cyclohexylmagnesium bromide (1.2 eq) in anhydrous diethyl ether[3].

  • Addition: Cool the flask to 0 °C. Add anhydrous acetone (1.0 eq) dropwise over 30 minutes to control the exothermic nucleophilic attack.

  • Quenching (IPC): Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and concentrate.

  • Validation: Confirm the formation of 2-cyclohexylpropan-2-ol via TLC (Hexanes:EtOAc 8:2, Rf​ ~0.4, visualized with KMnO4​ ).

Phase 2: Modified Ritter Reaction

  • Carbocation Generation: Dissolve 2-cyclohexylpropan-2-ol (1.0 eq) in glacial acetic acid (0.5 M). Add chloroacetonitrile (1.5 eq) and cool the mixture to 0 °C.

  • Acid Catalysis: Add concentrated H2​SO4​ (3.0 eq) dropwise. The strong acid protonates the hydroxyl group, driving the loss of water to form the tertiary carbocation, which is immediately trapped by the nitrile[4].

  • Stirring & Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture over crushed ice to hydrolyze the nitrilium ion.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with saturated NaHCO3​ until neutral. Dry and concentrate to yield N-(2-cyclohexylpropan-2-yl)-2-chloroacetamide.

  • Validation: LC-MS should indicate the complete disappearance of the alcohol and the presence of the [M+H]+ peak for the chloroacetamide.

Phase 3: Thiourea Cleavage

  • Deprotection: Dissolve the crude chloroacetamide in a 5:1 mixture of ethanol and acetic acid. Add thiourea (1.2 eq)[4].

  • Reflux: Heat the mixture to 80 °C for 8 hours. Thiourea acts as a specialized nucleophile, selectively displacing the chloride and triggering a cyclization-elimination sequence that releases the free amine.

  • Workup: Cool to room temperature, concentrate, and basify the aqueous residue with 2M NaOH to pH 12. Extract with dichloromethane, dry, and concentrate to yield pure 2-cyclohexylpropan-2-amine .

Corrected Pathway B: Reductive Amination of the Structural Isomer

If the experimental objective strictly requires a reductive amination workflow to produce a cyclohexyl-propylamine scaffold, the target must be shifted to 1-cyclohexylpropan-2-amine .

Causality & Experimental Design: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder, chemoselective reducing agent that rapidly reduces the protonated iminium ion without prematurely reducing the starting ketone.

Protocol B: Self-Validating Step-by-Step Methodology
  • Iminium Formation: In a dry round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add ammonium acetate ( NH4​OAc , 10.0 eq) as the ammonia source. Stir at room temperature for 30 minutes to allow imine equilibration.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. The reaction is slightly exothermic. Stir the suspension at room temperature under nitrogen for 16 hours.

  • Validation (IPC): Monitor the reaction via GC-MS or TLC. The reaction is complete when the ketone peak is fully consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~8.

  • Extraction: Separate the organic layer and extract the aqueous phase twice with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-cyclohexylpropan-2-amine .

Synthetic Workflow Visualization

SyntheticWorkflows cluster_A Pathway A: Ritter Reaction (Target Molecule) cluster_B Pathway B: Reductive Amination (Structural Isomer) A1 Acetone + CyclohexylMgBr A2 2-Cyclohexylpropan-2-ol A1->A2 Grignard Addition A3 N-(2-Cyclohexylpropan-2-yl) 2-chloroacetamide A2->A3 ClCH2CN, H2SO4 (Ritter Reaction) A4 2-Cyclohexylpropan-2-amine (Target) A3->A4 Thiourea Cleavage B1 1-Cyclohexylpropan-2-one B2 Iminium Intermediate B1->B2 NH4OAc B3 1-Cyclohexylpropan-2-amine (Isomer) B2->B3 NaBH(OAc)3

Fig 2. Divergent synthetic workflows for 2-cyclohexylpropan-2-amine and its structural isomer.

References

  • Title: An In-depth Technical Guide to 2-Cycloheptylpropan-2-amine and Related Compounds Source: benchchem.com URL: 2

  • Title: 2-Cyclohexylpropan-2-amine | C9H19N | CID 22376970 Source: nih.gov (PubChem) URL: 1

  • Title: 2-Cyclohexylpropan-2-ol | 16664-07-6 Source: benchchem.com URL: 3

  • Title: Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds Source: nih.gov (PMC) URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclohexylpropan-2-amine Couplings

Welcome to the Advanced Molecular Editing Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals dealing with the extreme steric challenges of 2-Cyclohexylpr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Molecular Editing Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals dealing with the extreme steric challenges of 2-Cyclohexylpropan-2-amine ( α,α -dimethylcyclohexanemethylamine).

Because the nitrogen atom in this α -tertiary amine is shielded by a fully substituted carbon bearing two methyl groups and a bulky cyclohexyl ring, standard coupling protocols will almost certainly fail. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to force these challenging C–N and C–C=O bond formations.

Part 1: Amide Bond Formation Troubleshooting

When coupling 2-cyclohexylpropan-2-amine with carboxylic acids, the kinetic sluggishness of the amine nucleophile completely alters the reaction pathway, often leading to reagent degradation before the product can form.

Q: Why does my standard EDC/HOBt coupling yield 0% product and mostly N -acylurea byproducts?

A: This is a classic kinetic mismatch. When you activate a carboxylic acid with EDC, it forms an O -acylisourea intermediate. In a standard reaction, a primary amine attacks this intermediate rapidly. However, the extreme steric bulk of 2-cyclohexylpropan-2-amine drastically slows down its nucleophilic attack. This delay provides ample time for the O -acylisourea to undergo a [1,3]-sigmatropic rearrangement into a thermodynamically stable, completely unreactive N -acylurea[1]. Solution: You must use an activation strategy that forms an intermediate incapable of this rearrangement, such as an acid chloride or an acyl fluoride .

Q: My carboxylic acid is chiral and sensitive to racemization. I cannot use harsh acid chlorides. What is the alternative?

A: For chiral, base-sensitive substrates, use uronium-based coupling reagents like HATU or COMU . COMU is particularly effective because its morpholino group creates a highly electrophilic center that accelerates aminolysis. To prevent racemization, use a sterically hindered, mildly basic tertiary amine like 2,6-Lutidine or N -Methylmorpholine (NMM) instead of DIPEA[1]. NMM (pKa ~7.38) is basic enough to deprotonate the acid but not strong enough to rapidly abstract the α -proton of the activated ester[1].

Alternatively, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can be used. DMTMM forms an active triazine ester that is highly resistant to racemization and has been proven effective for sterically hindered amines[2].

Quantitative Comparison of Coupling Reagents for α -Tertiary Amines
Reagent SystemActivation IntermediateRelative Aminolysis RateRacemization RiskBest Use Case
Oxalyl Chloride / DMF Acid ChlorideExtremely FastHighRobust, non-chiral acids
TFFH / Pyridine Acyl FluorideVery FastLowModerately sensitive acids
HATU / DIPEA HOAt Active EsterFastModerateGeneral hindered coupling
DMTMM / NMM Triazine Active EsterModerateVery LowHighly epimerization-prone acids
Protocol 1: In-Situ Acid Chloride Generation and Coupling

This protocol is self-validating: the cessation of gas evolution confirms the complete formation of the acid chloride.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Cool the mixture to 0 °C. Dropwise, add Oxalyl Chloride (1.2 eq). Validation Check: You will immediately observe vigorous effervescence (release of CO and CO 2​ ).

  • Maturation: Stir at room temperature for 2 hours. The reaction is complete when gas evolution entirely ceases. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 2-cyclohexylpropan-2-amine (1.1 eq) and N,N -Diisopropylethylamine (DIPEA) (2.5 eq) in DCM. Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the amine solution. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with 1M HCl (to remove unreacted amine), dry over MgSO 4​ , and concentrate.

Part 2: Buchwald-Hartwig C–N Cross-Coupling Troubleshooting

Palladium-catalyzed cross-coupling of α -tertiary amines like 2-cyclohexylpropan-2-amine with aryl halides is notoriously difficult. The steric bulk hinders both the initial amine coordination to the palladium center and the subsequent reductive elimination.

Q: I am using Pd 2​ (dba) 3​ and XPhos, but the reaction stalls at 10% conversion. LCMS shows unreacted starting materials. What is happening?

A: Standard dialkylbiaryl phosphine ligands like XPhos are insufficiently bulky to force the catalytic cycle forward for α -tertiary amines. Two failures occur:

  • Off-Cycle Trapping: The primary amine displaces the phosphine ligand, forming a catalytically dead L -Pd(II)(NH 2​ R) 2​ bis(amine) complex[3].

  • Stalled Reductive Elimination: Even if the amido complex forms, the reductive elimination step (where the C–N bond is actually forged) is thermodynamically uphill unless the steric strain on the Pd center is immense[4].

Q: How do I force the reductive elimination?

A: You must use tBuBrettPhos or the newer GPhos (OA6) ligands[4][5]. The tBuBrettPhos ligand features extremely bulky di-tert-butylphosphino groups. When the 2-cyclohexylpropan-2-amine binds to the Pd(II) center, the steric clash between the ligand's tert-butyl groups and the amine's cyclohexyl/methyl groups is so severe that the complex rapidly undergoes reductive elimination simply to relieve the thermodynamic strain[4].

For base-sensitive substrates or room-temperature couplings, GPhos (which incorporates an Ot-Bu substituent to stabilize the active catalyst conformer) is the absolute gold standard for α -tertiary primary amines[5].

Palladium Precatalyst Selection for Hindered C–N Coupling
Ligand / PrecatalystBaseTemp (°C)Key Advantage for 2-Cyclohexylpropan-2-amine
tBuBrettPhos Pd G3 NaOtBu80 - 100Massive steric bulk forces reductive elimination[4][6].
GPhos Pd G4 (OA6) LHMDS25 - 60Prevents off-cycle bis(amine) formation; allows RT coupling[5].
BippyPhos KOtBu70 - 110Good for aqueous micellar conditions[6].
Protocol 2: Buchwald-Hartwig Amination using tBuBrettPhos Pd G3

This protocol utilizes a Generation 3 (G3) precatalyst to ensure a rapid, self-activating entry into the catalytic cycle without the generation of inhibitory Pd-black.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the Aryl Halide (1.0 eq), 2-Cyclohexylpropan-2-amine (1.2 eq), Sodium tert-butoxide (NaOtBu) (1.5 eq), and tBuBrettPhos Pd G3 (2.0 mol%)[7].

  • Solvent Addition: Add anhydrous, degassed Toluene (to reach 0.2 M concentration).

  • Activation Check: Seal the vial. Upon stirring, the G3 precatalyst will undergo deprotonation by the base, releasing the active L -Pd(0) species. Validation Check: The solution will rapidly transition from a pale yellow suspension to a deep red/orange homogeneous solution, confirming active catalyst formation.

  • Heating: Heat the reaction block to 90 °C for 4–12 hours. Monitor via LCMS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

Part 3: Visualizing the Workflows

To ensure optimal experimental design, refer to the following decision matrix and mechanistic cycle.

DecisionTree Start Electrophile Type? Carboxylic Carboxylic Acid Start->Carboxylic ArylHalide Aryl/Heteroaryl Halide Start->ArylHalide AcidChloride Acid Chloride Route (Oxalyl Chloride) Carboxylic->AcidChloride Base stable Uronium Uronium Activation (HATU / COMU) Carboxylic->Uronium Chiral/Sensitive PdG3 tBuBrettPhos Pd G3 + NaOtBu ArylHalide->PdG3 Standard Halide GPhos GPhos Pd G4 + LHMDS ArylHalide->GPhos Base-sensitive

Decision matrix for coupling highly sterically hindered alpha-tertiary amines.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA Ar-X PdII_Am L-Pd(II)(Ar)(NHR) Amido Complex PdII_OA->PdII_Am Amine + Base OffCycle L-Pd(II)(NH2R)2 Off-Cycle State PdII_OA->OffCycle Excess Amine PdII_Am->Pd0 Reductive Elimination OffCycle->PdII_OA Heat

Pd-catalyzed C-N coupling cycle highlighting off-cycle prevention by bulky ligands.

References

  • Wikipedia Contributors. "DMTMM." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Reichert, E. C., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Lipshutz, B. H., et al. "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." JACS Au, ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Bulky Amine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing sterically hindered amines—such as tert-butylamine derivatives, adamantylamines, and highly substituted piperidines—presents unique the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing sterically hindered amines—such as tert-butylamine derivatives, adamantylamines, and highly substituted piperidines—presents unique thermodynamic and kinetic challenges. This portal provides troubleshooting guides, mechanistic causality, and validated protocols to help you bypass common side reactions like over-alkylation, direct carbonyl reduction, and β-hydride elimination.

Module 1: Reductive Amination Troubleshooting

Q: Why am I recovering the alcohol byproduct instead of my target bulky secondary amine during reductive amination?

A: This is the most frequently encountered side reaction when synthesizing sterically hindered amines via reductive amination. The causality lies in the competing kinetic rates of imine formation versus direct carbonyl reduction.

Bulky amines suffer from severe steric clash when attacking the electrophilic carbonyl carbon, which drastically slows down the formation of the intermediate iminium ion. If a reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) is present in the reaction mixture before the imine has fully formed, the reducing agent will prematurely reduce the unreacted ketone or aldehyde directly into the corresponding alcohol [4, 5].

Solution: You must decouple the imine formation from the reduction step. Employ a Lewis acid/water scavenger, such as Titanium(IV) isopropoxide (Ti(iPr)₄), to force the formation of a titanium-iminium complex before introducing the hydride source.

Quantitative Data: Reducing Agent Selection
Reducing AgentTypical SolventsReactivity ProfileSuitability for Bulky Amines
NaBH(OAc)₃ (STAB) DCE, THF, DCMMild; selective for iminium ions over ketones.Excellent (in a 2-step protocol).
NaBH₃CN MeOH, EtOHTolerant to wide pH; generates toxic cyanide waste.Good , but safety is a concern.
NaBH₄ MeOH, EtOHStrong; reduces ketones/aldehydes rapidly.Poor (causes direct reduction).
Validated Protocol: Two-Step Reductive Amination using Ti(iPr)₄
  • Imine Formation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve the ketone (1.0 equiv) and the bulky primary amine (1.2 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Ti(iPr)₄ (2.0 equiv) dropwise at room temperature. Stir for 12–24 hours. (Mechanistic note: Ti(iPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine).

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (2.0 equiv) portion-wise. Stir for an additional 4–8 hours, allowing the mixture to warm to room temperature.

  • Quench & Workup: Carefully quench with 1M NaOH to precipitate TiO₂ salts. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate and purify via column chromatography.

RA_Workflow Start Ketone + Bulky Amine Ti Add Ti(iPr)4 (Water Scavenger/Lewis Acid) Start->Ti Step 1 DirectRed Direct Reduction (Side Reaction) Start->DirectRed If STAB added early Imine Titanium Iminium Complex Ti->Imine Drives equilibrium STAB Add STAB (NaBH(OAc)3) Imine->STAB Step 2 Alcohol Alcohol Byproduct DirectRed->Alcohol Product Bulky Secondary Amine STAB->Product Selective reduction

Caption: Workflow for minimizing direct carbonyl reduction in reductive amination.

Module 2: Buchwald-Hartwig Cross-Coupling of Hindered Amines

Q: My Buchwald-Hartwig coupling with a bulky aliphatic amine is yielding large amounts of hydrodehalogenated arene. How do I prevent this?

A: You are observing β-hydride elimination, a notorious side reaction in palladium-catalyzed C-N cross-couplings involving aliphatic amines with α-hydrogens.

After the bulky amine coordinates to the Pd(II)-aryl complex, the subsequent reductive elimination step (which forms the desired C-N bond) is sterically hindered and kinetically slow. This bottleneck provides ample time for the Pd center to undergo β-hydride elimination from the amine's alkyl chain, yielding an imine and a Pd-hydride species. The Pd-hydride subsequently reductively eliminates to give the hydrodehalogenated arene (Ar-H)[1].

Solution: Employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands like BrettPhos, RuPhos, or AshPhos. These ligands possess a massive cone angle that forces the Pd center into a highly reactive, lower-coordinate state. This architectural strain dramatically accelerates the rate of reductive elimination, allowing it to outcompete the β-hydride elimination pathway [1, 2].

Quantitative Data: Ligand Selection for Bulky Amines
LigandTarget ApplicationKey Mechanistic Advantage
BrettPhos Primary aliphatic aminesAccelerates reductive elimination; suppresses β-hydride elimination.
RuPhos Secondary aminesAccommodates extreme steric bulk around the Pd center.
AshPhos 5/6-membered heteroarylsEnhances chelation and cooperativity for difficult substrates.
BINAP General chiral aminesGood for standard couplings, but prone to β-hydride elimination with bulky substrates.
Validated Protocol: Buchwald-Hartwig Amination using BrettPhos
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a reaction vial with Pd₂(dba)₃ (1 mol%, yielding 2 mol% active Pd) and BrettPhos ligand (4 mol%).

  • Substrate Addition: Add the aryl halide (1.0 equiv), the bulky primary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent & Heating: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial, remove it from the glovebox, and heat at 80–100 °C for 12–24 hours. (Mechanistic note: NaOtBu is crucial for deprotonating the coordinated amine to form the highly reactive Pd-amidate intermediate).

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate for purification.

BH_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord PdAmide Pd(II) Aryl Amide Complex AmineCoord->PdAmide RedElim Reductive Elimination (BrettPhos promotes) PdAmide->RedElim Fast with bulky ligands BetaElim β-Hydride Elimination (Side Reaction) PdAmide->BetaElim Slow reductive elim. RedElim->Pd0 Product Bulky Arylamine RedElim->Product Byproduct Hydrodehalogenated Arene + Imine BetaElim->Byproduct

Caption: Buchwald-Hartwig cycle showing β-hydride elimination vs. reductive elimination.

Module 3: Direct Alkylation & Over-alkylation Control

Q: I am trying to synthesize a bulky secondary amine via direct N-alkylation, but I keep getting complex mixtures of over-alkylated tertiary amines and quaternary salts. What is the best approach?

A: Direct Sₙ2 alkylation of primary amines with alkyl halides is notoriously difficult to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation. When dealing with sterically hindered amines, researchers often instinctively increase the temperature or reaction time to force the first alkylation to completion; however, this only exacerbates the formation of elimination byproducts (alkenes via E2) from the alkyl halide [3].

Solution: Shift from traditional bases (like K₂CO₃ or NEt₃) to Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium cation strongly coordinates with the halide leaving group and modulates the solubility of the intermediate amine salts, highly favoring mono-N-alkylation even with sterically hindered substrates [3]. If over-alkylation persists despite base optimization, abandon the Sₙ2 pathway entirely and utilize the reductive amination protocol described in Module 1.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions JACS Au (ACS Publications) URL:[Link]

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines JACS Au (ACS Publications) URL: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1)
  • Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View Chemical Reviews (ACS Publications) URL:[Link]

Troubleshooting

Optimizing solvent selection for 2-Cyclohexylpropan-2-amine crystallization

Welcome to the Technical Support Center for 2-Cyclohexylpropan-2-amine (CPA) crystallization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclohexylpropan-2-amine (CPA) crystallization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation and purification of bulky, lipophilic primary amines.

CPA (also known as α,α -dimethylcyclohexanemethylamine) presents a notorious crystallization challenge. Its significant steric bulk—driven by a cyclohexyl ring adjacent to a tertiary α -carbon—disrupts the tight hydrogen-bonding networks typically required for stable crystal lattice formation. Consequently, researchers often encounter Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than clean nucleation[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you optimize solvent and counterion selection, ensuring high-yield, high-purity crystalline salts.

System Overview & Physicochemical Data

Before selecting a solvent system, we must understand the thermodynamic boundaries of the target molecule. The free base of CPA is highly lipophilic and lacks the lattice energy required to form a solid at room temperature, necessitating salt formation for isolation[2].

Table 1: Physicochemical Profile & Crystallization Impact

PropertyValueCausality / Impact on Crystallization
Molecular Weight 141.25 g/mol [2]Low MW combined with high steric bulk prevents efficient free-base packing. Salt formation (e.g., HCl, TCA) is mandatory.
LogP (Predicted) ~2.3[2]Highly lipophilic. Polar protic solvents (like water or pure EtOH) will cause strong solvation of the salt, lowering yield.
Structural Bulk Tertiary α -carbon + CyclohexylSteric hindrance limits counterion approach angles, increasing the propensity for metastable liquid phase formation (LLPS).

Troubleshooting & FAQs

Q1: Why does my 2-Cyclohexylpropan-2-amine salt "oil out" instead of crystallizing, and how do I fix it? Causality: Oiling out (LLPS) occurs when your supersaturated solution crosses the spinodal curve before reaching the critical nucleation concentration. Because CPA is exceptionally bulky, the steric hindrance disrupts the optimal alignment of the amine salt. This lowers the overall lattice energy, making the metastable solute-rich liquid thermodynamically more accessible than the solid crystal[1]. Solution: You must shift the thermodynamics by altering the solvent's dielectric constant or the counterion size. Switching from a simple HCl salt to a Trichloroacetic acid (TCA) salt in Ethyl Acetate (EtOAc) forces precipitation. The bulky TCA counterion pairs better with the bulky CPA, increasing lattice energy and driving primary nucleation over LLPS[3].

OilingOut Supersat Supersaturated CPA Salt Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High Cooling Rate / Poor Solvent Nucleation Primary Nucleation (Crystal Lattice Formation) Supersat->Nucleation Controlled Supersat / Optimal Solvent Amorphous Amorphous Solid / Gum (Failed Batch) LLPS->Amorphous Uncontrolled Precipitation Intervention Intervention: Add Seed Crystals or Adjust Solvent Polarity LLPS->Intervention Process Correction Crystal High Purity CPA Crystal (Successful Batch) Nucleation->Crystal Crystal Growth Intervention->Nucleation Recovery

Thermodynamic pathways of CPA crystallization vs. liquid-liquid phase separation (LLPS).

Q2: How do I select the optimal solvent/antisolvent system for CPA salts? Causality: The ideal solvent system must dissolve the free base completely but exhibit a steep, temperature-dependent solubility curve for the formed salt[4]. If the solvent is too polar (e.g., pure methanol), the salt remains solvated. If it is too non-polar (e.g., heptane), the salt precipitates amorphously before a lattice can organize. Solution: Utilize a binary solvent system. A primary solvent with moderate polarity (e.g., EtOAc or Acetonitrile) allows for controlled nucleation, while a non-polar antisolvent (e.g., Heptane) drives the final yield[3].

SolventSelection Start CPA Free Base (Liquid/Low-Melting Solid) Salt Counterion Selection (e.g., HCl, TCA, Tartrate) Start->Salt Solvent Primary Solvent Screen (EtOAc, MeCN, EtOH) Salt->Solvent Check Solubility Assessment (Target: 10-50 mg/mL) Solvent->Check AntiSolvent Anti-Solvent Addition (Heptane, MTBE) Check->AntiSolvent High Solubility (Needs driving force) Cooling Cooling Profile (Linear vs. Cubic) Check->Cooling Moderate Solubility (Temperature dependent) Crystals Crystalline Salt Isolation AntiSolvent->Crystals Precipitation Cooling->Crystals Supersaturation

Decision matrix for selecting primary and anti-solvent systems for bulky amine salts.

Table 2: Solvent Selection Matrix for CPA Salts

Primary SolventAntisolventDielectric Constant ( ε )Solvation PropensityApplication / Recommendation
Ethyl Acetate (EtOAc) Heptane6.02ModerateOptimal. Balances solubility; excellent for TCA and HCl salts. Suppresses LLPS[3].
Acetonitrile (MeCN) MTBE37.5High for polar impuritiesGood for purging structurally related impurities (e.g., cycloheptyl derivatives).
Ethanol (EtOH) Water24.5Very HighProne to oiling out due to strong H-bonding disrupting the lattice. Avoid.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." Each critical step includes a physical or analytical validation check that must be met before proceeding.

Protocol A: High-Throughput Microplate Solvent/Salt Screening

Objective: Identify the optimal counterion and solvent combination to prevent LLPS using minimal API[5].

  • Preparation: Dissolve 50 mg of CPA free base in 1 mL of a volatile primary solvent (e.g., EtOAc).

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution or premature carbonate salt formation from atmospheric CO2​ . If turbid, filter through a 0.22 μ m PTFE syringe filter.

  • Distribution: Dispense 10 μ L aliquots (containing ~0.5 mg API) into a 96-well glass-bottom microplate[5].

  • Counterion Addition: Add equimolar amounts of various counterions (e.g., 1M solutions of HCl, H2​SO4​ , Trichloroacetic acid, Tartaric acid) to individual wells.

    • Validation Check: Monitor the wells for 5 minutes. A sudden, milky precipitate often indicates amorphous solid formation, whereas a delayed, shimmering sheen indicates successful crystalline nucleation.

  • Evaporation/Cooling: Promote crystallization by applying a slow stream of dry nitrogen gas to evaporate excess solvent[5].

    • Validation Check: Examine the wells under Polarized Light Microscopy (PLM). Birefringence (glowing under cross-polarizers) confirms crystallinity; dark, spherical droplets indicate amorphous gums (LLPS). Proceed to Protocol B only with counterion/solvent hits that show high birefringence.

Protocol B: Anti-Solvent Crystallization of CPA-TCA Salt

Objective: Scale up the optimal hit using an anti-solvent approach to maximize yield and purity[4].

  • Salt Formation: Dissolve CPA free base (1.0 eq) in EtOAc (10 volumes relative to mass). Slowly add Trichloroacetic acid (1.05 eq) dissolved in 2 volumes of EtOAc[3].

    • Validation Check: Monitor the internal temperature. A mild exotherm (2–5°C rise) confirms successful proton transfer and salt formation. If no exotherm is observed, verify the free base concentration via HPLC.

  • Supersaturation Generation: Heat the mixture to 50°C to ensure complete dissolution, then cool linearly to 25°C over 2 hours[4].

    • Validation Check: The solution should remain clear. If oil droplets form on the reactor walls, the cooling rate is too fast (you have crossed the spinodal curve). Reheat to 50°C and reduce the cooling rate to 0.1°C/min.

  • Anti-Solvent Addition: Add Heptane (anti-solvent) dropwise at a rate of 0.1 volumes/minute until slight, persistent turbidity is observed[4].

    • Validation Check: Pause the addition. The turbidity should resolve into distinct, suspended crystalline particles within 15–30 minutes (primary nucleation). Do not add more antisolvent until this seed bed is established.

  • Aging and Isolation: Once the seed bed forms, add the remaining Heptane (up to 10 volumes total) over 1 hour. Age the suspension for 2 hours at 20°C, filter, and wash with cold EtOAc/Heptane (1:2).

    • Validation Check: Analyze the mother liquor via HPLC. It should contain <5% of the initial API concentration, confirming a high-yield crystallization process.

Sources

Optimization

Technical Support Center: Navigating the Challenges of Low Molecular Weight Amine Volatility

Welcome to the technical support center dedicated to addressing the common yet complex issues surrounding the handling and analysis of low molecular weight (LMW) amines. The inherent volatility of these compounds present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common yet complex issues surrounding the handling and analysis of low molecular weight (LMW) amines. The inherent volatility of these compounds presents significant challenges for researchers, scientists, and drug development professionals, leading to potential sample loss, inaccurate quantification, and safety concerns. This guide is structured to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format, empowering you to achieve more reliable and reproducible experimental outcomes.

The principles outlined herein are grounded in established scientific literature and extensive laboratory experience. We will delve into the "why" behind each recommendation, fostering a deeper understanding of the chemical and physical properties that govern the behavior of these critical molecules.

Frequently Asked Questions (FAQs)

Q1: I'm consistently seeing low recovery of my LMW amine analyte. What are the most likely causes?

Low recovery is a frequent and frustrating issue when working with volatile amines. The primary culprits are evaporative loss and adsorption to surfaces.

  • Evaporative Loss: Due to their low boiling points and high vapor pressures, LMW amines can readily escape from unsealed or improperly stored containers. This is particularly problematic during sample preparation steps that involve heating, vortexing, or nitrogen blow-down.[1][2]

  • Adsorption: Amines, being basic compounds, have a high affinity for acidic silanol groups present on glass surfaces.[3][4] This can lead to significant analyte loss, especially at low concentrations. Adsorption can also occur on other laboratory materials, including some plastics and metal surfaces within analytical instruments.[3]

  • pH Effects: The volatility of an amine is highly dependent on the pH of the solution. At a pH above the amine's pKa, it will exist predominantly in its neutral, more volatile form. Conversely, at a pH below its pKa, it will be in its protonated, salt form, which is non-volatile.[5][6]

Troubleshooting Flowchart for Low Analyte Recovery

A Low Analyte Recovery Detected B Review Sample Handling Procedures A->B C Check for Evaporative Loss B->C Handling-related? D Investigate Adsorption Issues B->D Surface-related? E Optimize Solution pH B->E Chemistry-related? F Use Sealed Vials with PTFE-lined Caps C->F G Minimize Headspace in Vials C->G H Avoid Excessive Heating/Vortexing C->H I Use Silanized Glassware or Polypropylene Vials D->I J Condition New Glassware D->J K Adjust pH to < pKa of Amine E->K L Consider Derivatization E->L M Resolved F->M G->M H->M I->M J->M K->M L->M A Primary Amine Sample in Vial B Add Anhydrous Solvent (e.g., Ethyl Acetate) A->B C Add Acylating Reagent (e.g., TFAA) B->C D Seal Vial and Heat (e.g., 60-70°C for 15-30 min) C->D E Cool to Room Temperature D->E F Concentrate Sample (if necessary) E->F G Analyze by GC-MS F->G

Sources

Troubleshooting

Quantitative Parameters for Cyclohexylamine Phase Manipulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical behavior of cyclohexyl amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical behavior of cyclohexyl amines. Whether you are dealing with a stubborn "rag layer" during an aqueous workup or watching your target API salt "oil out" instead of crystallizing, these issues stem from the fundamental amphiphilic nature of these molecules.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and chemical causality behind phase separation issues involving cyclohexyl amines and provide self-validating protocols to resolve them.

To effectively control phase behavior, we must first understand the quantitative boundaries of the system. Below is a summary of critical parameters utilized in the troubleshooting workflows.

ParameterValue / RangeMechanistic Context
Amine pKₐ ~10.6Dictates the pH required to force complete protonation (aqueous soluble) or deprotonation (organic soluble) during liquid-liquid extraction.
HLLE Phase Separation Temp 70 °CThe lower critical solution temperature (LCST) threshold required to induce cloudy liquid-liquid phase separation in aqueous solutions[1].
CO₂ Desorption Temp 333 K (60 °C)The temperature required for complete CO₂ release from a separated liquid amine-solid carbamate phase system[2].
Optimal Cooling Rate 0.1 – 0.5 °C/minThe controlled cooling trajectory required to prevent supersaturation spikes that lead to oiling out during crystallization[3].
LLE Aqueous pH Target > 12.0 or < 2.0The extreme pH boundaries required to strip cyclohexyl amines of their surfactant-like properties and break emulsions[4].

Section 1: Liquid-Liquid Extraction (LLE) Emulsions & "Rag Layers"

Q: Why do cyclohexyl amines consistently cause stubborn emulsions during aqueous workups? A: The causality lies in their amphiphilic structure. Cyclohexylamine possesses a highly hydrophobic, bulky aliphatic ring coupled with a hydrophilic primary amine group. When partially protonated at near-neutral pH levels, these molecules act as potent weak surfactants. They accumulate at the organic-aqueous interface, significantly lowering the interfacial tension and stabilizing microscopic droplets of one phase within the other[4]. This creates a stable emulsion or a thick "rag layer" that refuses to separate.

Q: How can I systematically resolve a cyclohexylamine-induced emulsion? A: You must disrupt the surfactant behavior either chemically (by altering the protonation state) or physically (by altering the ionic strength or using mechanical separation).

Self-Validating Protocol: Resolving Amine-Induced Emulsions

Every step in this protocol includes a validation check to ensure you do not proceed blindly.

  • Phase Identification: Before adjusting anything, identify your layers. Extract 1 mL of the bottom layer into a test tube and add a few drops of water.

    • Validation: If the water mixes homogeneously, the bottom layer is the aqueous phase. If two distinct layers form, the bottom is the organic phase[5].

  • Chemical Disruption (pH Adjustment): Measure the pH of the aqueous phase. Because cyclohexylamine has a pKₐ of ~10.6, adjust the aqueous layer to pH > 12 using 1M NaOH. This fully deprotonates the amine, neutralizing its charge and driving it entirely into the organic phase.

    • Validation: Verify the pH using indicator paper. A successful adjustment will visibly thin the rag layer within 2-3 minutes of gentle swirling.

  • Physical Disruption (Salting Out): If a slight emulsion persists, add saturated NaCl (brine) to the separatory funnel. This dramatically increases the ionic strength of the aqueous layer, forcing the organic molecules out of the water network[4].

    • Validation: Watch the interface. The aqueous layer should become noticeably denser, and the organic droplets should rapidly coalesce and rise (or fall, depending on solvent density).

  • Mechanical Disruption (Supported Liquid Extraction - SLE): If the emulsion is stabilized by particulate matter or high-molecular-weight byproducts, drain the emulsified interface and pass it through a column of diatomaceous earth (Celite).

    • Validation: The diatomaceous earth will mechanically shear the droplets and trap particulates, yielding a perfectly clear organic filtrate[4].

EmulsionResolution Start Emulsion Forms in LLE CheckpH Check & Adjust pH (Target >12 or <2) Start->CheckpH PhaseCheck Did phases separate? CheckpH->PhaseCheck AddBrine Add Saturated NaCl (Salting Out) PhaseCheck->AddBrine No Success Clean Phase Separation PhaseCheck->Success Yes PhaseCheck2 Did phases separate? AddBrine->PhaseCheck2 Filter Filter through Diatomaceous Earth PhaseCheck2->Filter No PhaseCheck2->Success Yes Filter->Success

Workflow for resolving cyclohexylamine-induced LLE emulsions.

Section 2: Liquid-Liquid Phase Separation (Oiling Out) in Crystallization

Q: My cyclohexylamine salt is "oiling out" instead of crystallizing. What causes this liquid-liquid phase separation (LLPS)? A: Oiling out occurs when the solubility of the amine salt in the chosen solvent system is too high, or the cooling rate is too rapid[3]. Thermodynamically, the chemical potential of the mixture drops below the liquid-liquid coexistence curve before it crosses the nucleation threshold for crystallization. Because the melting point of the solvated amine salt is lower than the phase separation temperature, the compound becomes supersaturated but lacks the energy to form a solid crystal lattice. Instead, it separates as a dense, solute-rich liquid phase (an oil)[6].

Q: How do I prevent oiling out and force the system to nucleate solid crystals? A: You must alter the thermodynamic pathway by changing the solvent composition to lower the compound's solubility, and bypass the nucleation energy barrier by introducing seed crystals.

Self-Validating Protocol: Rescuing an Oiled-Out Amine Salt
  • Re-dissolution: Do not attempt to crystallize from the oiled-out state (this will trap impurities). Reheat the biphasic mixture slowly with stirring.

    • Validation: The cloudy, oiled-out mixture must transition back into a single, optically clear, homogeneous liquid phase[3].

  • Solvent Modification: Add a less polar anti-solvent (e.g., heptane or MTBE) dropwise to reduce the overall solubility of the cyclohexylamine salt[3].

    • Validation: The solution should remain clear but approach the saturation point. A successful anti-solvent addition will cause a slight, transient cloudiness where the drops hit, which clears immediately upon stirring.

  • Controlled Cooling: Cool the solution gradually (0.1 to 0.5 °C/min) to room temperature before ever using an ice bath. Rapid cooling promotes LLPS over solid nucleation[3].

    • Validation: Monitor the internal temperature. The solution must remain clear as it cools into the metastable zone.

  • Seeding: Once the solution is supersaturated but still clear, add 1-2% (w/w) of pure seed crystals.

    • Validation: The seed crystals should remain suspended and slowly grow in size. If they dissolve, the solution is not yet supersaturated; if the solution instantly turns milky, you have crashed it out too fast.

OilingOut Start Amine Salt Oils Out (LLPS) Temp Reheat until homogeneous Start->Temp Solvent Adjust Solvent (Add Anti-solvent) Temp->Solvent Cool Cool Slowly (0.1-0.5 °C/min) Solvent->Cool Seed Add Seed Crystals Cool->Seed Success Solid Crystallization Seed->Success

Troubleshooting liquid-liquid phase separation (oiling out) during crystallization.

Section 3: Exploiting Phase Separation (HLLE)

Q: Can the phase separation behavior of cyclohexyl amines be used advantageously? A: Absolutely. The same properties that cause headaches in standard extractions can be harnessed for Homogeneous Liquid-Liquid Extraction (HLLE). Cyclohexylamine exhibits temperature-dependent solubility in water. By adding cyclohexylamine to an aqueous sample and heating it to ~70 °C, the amine's solubility drops, inducing a deliberate phase separation. The resulting fine droplets of cyclohexylamine act as a highly efficient extraction solvent for heavy metal complexes, which can then be collected via centrifugation[1].

Furthermore, this liquid-liquid phase separation behavior is currently being leveraged in advanced Direct Air Capture (DAC) systems. Diamines bearing an aminocyclohexyl group can absorb CO₂, resulting in a phase separation between the liquid amine and a solid carbamic acid precipitate, allowing for highly efficient, low-energy CO₂ capture and desorption[2].

References

  • Cyclohexylamine as extraction solvent and chelating agent in extraction and preconcentration of some heavy metals in aqueous samples based on heat-induced homogeneous liquid-liquid extraction Source: ResearchGate URL
  • Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide Source: Benchchem URL
  • Phase-Separation Phenomena in Polymer Solutions Source: University of Twente URL
  • Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group Source: ACS Environmental Au URL
  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL
  • Problems with Extractions - Chemistry Teaching Labs Source: University of York URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Rates for Hindered Amine Nucleophiles

Welcome to the Advanced Synthesis Support Center. As drug development and materials science push toward increasingly complex molecular architectures, chemists frequently encounter the challenge of incorporating stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development and materials science push toward increasingly complex molecular architectures, chemists frequently encounter the challenge of incorporating sterically hindered amines (e.g., tert-butylamine, diisopropylamine, 2,2,6,6-tetramethylpiperidine).

This guide is designed for research scientists and process chemists. It bypasses basic theory to focus on causality-driven troubleshooting , providing field-proven strategies to overcome the kinetic barriers associated with bulky nucleophiles.

Diagnostic Workflow: Overcoming Steric Hindrance

Before adjusting your reaction parameters, it is critical to identify the specific mechanistic bottleneck. The following diagnostic flowchart will help you route your stalled reaction to the correct catalytic or solvent-based solution.

G Start Hindered Amine Reaction Stalled Check Identify Reaction Class Start->Check Acyl Acylation (Amide Formation) Check->Acyl Aryl Aryl Substitution (C-N Coupling) Check->Aryl Alkyl Aliphatic Substitution (SN2 / Epoxide) Check->Alkyl SolAcyl Add DMAP Catalyst Forms N-acylpyridinium Acyl->SolAcyl Overcome steric clash SolAryl Buchwald-Hartwig Use BrettPhos/Pd Aryl->SolAryl Accelerate elimination SolAlkyl Use HFIP Solvent H-bond Activation Alkyl->SolAlkyl Stabilize leaving group

Caption: Troubleshooting workflow for stalled reactions involving sterically hindered amine nucleophiles.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my hindered amines exhibit poor nucleophilicity despite having high pKa values? A1: This is a classic conflation of thermodynamics and kinetics. Basicity is a thermodynamic measure of proton affinity, while nucleophilicity is a kinetic measure of the rate of attack at a carbon center. As steric bulk around the nitrogen lone pair increases, the activation energy required to achieve the necessary trajectory for attack (such as the backside attack in an SN2 mechanism) rises exponentially[1]. Consequently, even highly basic amines will fail to react if the transition state is sterically forbidden.

Q2: I am trying to acylate a sterically hindered amine with an acid chloride, but the reaction stalls. How can I drive this to completion? A2: You must bypass the direct attack of the hindered amine by using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • The Causality: DMAP is unhindered and highly nucleophilic. It rapidly attacks the acylating agent to form a resonance-stabilized N-acylpyridinium ion intermediate. This intermediate is significantly more potent and electrophilic than the original acid chloride, effectively lowering the activation barrier for the sluggish hindered amine to attack, form the amide bond, and regenerate the DMAP catalyst[2].

Q3: My cross-coupling of a bulky primary amine with an aryl halide is failing. What catalytic system should I use? A3: Standard nucleophilic aromatic substitution (SNAr) mechanisms fail here because the nucleophile must approach in line with the leaving group from the back, which is blocked by the steric hindrance of the benzene ring[3]. Instead, you must utilize a Buchwald-Hartwig amination with rationally designed, sterically hindered biarylphosphine ligands (e.g., BrettPhos)[4].

  • The Causality: In the palladium catalytic cycle, the rate-determining step for hindered amines shifts away from oxidative addition to reductive elimination[5]. Bulky ligands sterically favor the monoligated palladium species at all stages, which creates a massive steric "push" that dramatically lowers the activation barrier for reductive elimination, forcing the bulky amine to couple efficiently and release the product[4][5].

Q4: How can I improve the reaction rate of hindered amines in aliphatic nucleophilic substitutions or epoxide ring-openings? A4: Switch your solvent system to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

  • The Causality: HFIP is a highly polar, strongly hydrogen-bond-donating solvent. It forms dense hydrogen-bond networks that stabilize anionic leaving groups (like halides or epoxide oxygens), thereby lowering the transition state energy for substitution[6]. Crucially, its Mayr solvent nucleophilicity parameter is among the lowest known (N1 = −1.93 for a 99:1 HFIP/water mixture), meaning it activates the electrophile without competitively reacting with it, leaving the hindered amine as the sole nucleophile[6][7].

Quantitative Performance Data

The following table summarizes the expected kinetic and yield improvements when applying the troubleshooting strategies outlined above.

Target ReactionPrimary BottleneckOptimized StrategyMechanism of Rate EnhancementTypical Yield Improvement
Acylation / Esterification Steric clash at carbonyl carbonDMAP (5–10 mol%) Forms highly reactive N-acylpyridinium intermediate, bypassing direct attack[2].15% >90%
Aryl C–N Coupling Prohibitive SNAr barrierBrettPhos-Pd-G3 Steric bulk of the ligand accelerates the rate-determining reductive elimination step[4][5].<10% 85–99%
Epoxide Ring-Opening / SN2 High transition state energyHFIP (Solvent) H-bond donation stabilizes the leaving group; extremely low solvent nucleophilicity[6][7].20% 80–95%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains specific checkpoints to confirm intermediate formation and mechanistic progression.

Protocol A: DMAP-Catalyzed Acylation of Hindered Amines
  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the hindered amine (1.0 equiv) and a non-nucleophilic base (e.g., Triethylamine, 1.5 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.05 to 0.10 equiv).

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the acid chloride or anhydride (1.1 equiv).

  • Validation Checkpoint 1 (Visual/Thermal): The formation of the N-acylpyridinium intermediate is highly exothermic. A transient color change (often pale yellow) and rapid heat evolution upon addition confirm catalyst activation[2].

  • Reaction & Workup: Allow the reaction to warm to room temperature. Monitor via TLC. Once complete, quench with saturated aqueous NaHCO3 to neutralize the generated HCl/TEA salts, extract with DCM, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination for Bulky Amines

This protocol utilizes a highly active precatalyst to ensure the palladium enters the cycle in the correct oxidation state.

G Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NHR)(X)L OxAdd->AmineCoord + Hindered Amine Deprot Deprotonation Pd(II)(Ar)(NR)L AmineCoord->Deprot + Base (e.g., NaOtBu) RedElim Reductive Elimination Ar-NR + Pd(0)L Deprot->RedElim Steric push from bulky ligand RedElim->Pd0 Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting the role of bulky ligands in reductive elimination.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), the hindered primary/secondary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Loading: Add BrettPhos-Pd-G3 (0.5–2.0 mol%). The G3 precatalyst ensures rapid, base-mediated generation of the active monoligated Pd(0) species[8].

  • Solvent & Heating: Add degassed toluene (or an aqueous micellar PEG-PVEG system for green chemistry applications[8]). Seal the vial, remove it from the glovebox, and heat to 90 °C for 4–12 hours.

  • Validation Checkpoint 2 (Analytical): Analyze an aliquot via GC-MS or LC-MS. The complete consumption of the aryl halide confirms successful oxidative addition. If the aryl halide is consumed but the product is absent, the reaction is stalled at the reductive elimination step, indicating that an even more sterically demanding ligand may be required[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for purification.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters - ACS Publications.[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[Link]

  • Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au.[Link]

  • Solvent nucleophilicities of hexafluoroisopropanol/water mixtures. ResearchGate.[Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.[Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Analysis: Differentiating 2-Cyclohexylpropan-2-amine from Isobaric Alternatives

Introduction In drug development and forensic toxicology, distinguishing between structural isomers or isobaric compounds is a critical analytical challenge[1]. 2-Cyclohexylpropan-2-amine (C9H19N, exact mass 141.15 Da) i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug development and forensic toxicology, distinguishing between structural isomers or isobaric compounds is a critical analytical challenge[1]. 2-Cyclohexylpropan-2-amine (C9H19N, exact mass 141.15 Da) is a sterically hindered primary amine featuring a tertiary alpha-carbon. It is frequently utilized as a pharmaceutical intermediate and shares a structural resemblance to sympathomimetic amines[2].

To objectively evaluate the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) for this compound, we must compare its fragmentation profile against a closely related isobaric alternative: 1-Cyclohexylpropan-2-amine (a secondary alpha-carbon amine, structurally related to propylhexedrine)[3]. Because both compounds yield a weak molecular ion peak ([M]+ m/z 141) under standard Electron Ionization (EI)[4], their differentiation relies entirely on the predictable causality of their fragmentation pathways.

Mechanistic Causality: The Physics of Alpha-Cleavage (E-E-A-T)

Interpreting mass spectra requires understanding the thermodynamic stability of the resulting ions rather than merely memorizing peak values. In aliphatic amines, the nitrogen atom dictates the fragmentation cascade. The electron ionization (70 eV) process removes a non-bonding electron from the nitrogen, creating a radical cation. To stabilize this charge, the molecule undergoes α -cleavage —homolytic cleavage of the C-C bond adjacent to the carbon bearing the amine group[5].

According to the "loss of the largest alkyl group" rule, the bond that breaks most readily is the one that expels the largest, most stable radical[4].

  • 2-Cyclohexylpropan-2-amine : The alpha-carbon is bonded to two methyl groups and one bulky cyclohexyl group. The loss of the cyclohexyl radical (M-83) is thermodynamically favored over the loss of a methyl radical (M-15). This yields a highly stable, resonance-stabilized iminium ion at m/z 58 [CH3-C(=NH2+)-CH3].

  • 1-Cyclohexylpropan-2-amine : The alpha-carbon is bonded to one methyl group and one cyclohexylmethyl group. The loss of the cyclohexylmethyl radical (M-97) dominates, yielding an iminium ion at m/z 44 [CH3-CH=NH2+][5].

This deterministic cleavage provides a self-validating system for isomer differentiation, ensuring that false positives are eliminated during spectral library matching.

Visualization: Fragmentation Pathways

G M1 2-Cyclohexylpropan-2-amine [M]+ m/z 141 F1A m/z 58 (Base Peak) [C3H8N]+ Loss of Cyclohexyl (M-83) M1->F1A α-cleavage (Major) F1B m/z 126 (Qualifier) [C8H16N]+ Loss of Methyl (M-15) M1->F1B α-cleavage (Minor) M2 1-Cyclohexylpropan-2-amine [M]+ m/z 141 F2A m/z 44 (Base Peak) [C2H6N]+ Loss of Cyclohexylmethyl (M-97) M2->F2A α-cleavage (Major) F2B m/z 126 (Qualifier) [C8H16N]+ Loss of Methyl (M-15) M2->F2B α-cleavage (Minor)

Caption: Alpha-cleavage fragmentation pathways for isobaric cyclohexylpropanamines.

Experimental Protocol: GC-MS Analysis & Derivatization

While underivatized aliphatic amines can be analyzed via GC-MS, they often exhibit peak tailing and weak molecular ions[4]. To ensure a highly trustworthy and reproducible protocol, chemical derivatization using Pentafluoropropionic Anhydride (PFPA) is recommended to enhance volatility and generate higher-mass characteristic fragments[6].

Visualization: Analytical Workflow

Workflow S1 1. Sample Prep (LLE at pH 9.3) S2 2. Derivatization (PFPA, 70°C) S1->S2 S3 3. GC Separation (HP-5ms column) S2->S3 S4 4. Mass Analysis (EI, 70 eV) S3->S4

Caption: GC-MS analytical workflow for aliphatic amine differentiation.

Step-by-Step Methodology
  • Sample Preparation (LLE): Aliquot 1.0 mL of the sample (e.g., spiked biological matrix or synthetic reaction mixture) into a glass tube. Adjust to pH 9.3 using borate buffer to ensure the amine is in its free-base form[7].

  • Extraction: Add 3.0 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean reaction vial.

  • Derivatization (PFPA): Add 50 µL of PFPA to the dried extract. Cap tightly, vortex, and incubate at 70°C for 20 minutes[6]. The acylation of the primary amine forms a stable perfluoroamide.

  • Reconstitution: Cool to room temperature, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Acquisition:

    • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)[7].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mode: SCAN (m/z 40-400) for full spectral library matching, followed by Selected Ion Monitoring (SIM) for quantification[7].

Data Presentation: Performance Comparison

The following table summarizes the objective mass spectral data comparing the target compound against its isomer, both in underivatized and PFPA-derivatized states.

CompoundStateMolecular Ion (m/z)Base Peak (m/z)Qualifier Ions (m/z)Primary Cleavage Mechanism
2-Cyclohexylpropan-2-amine Underivatized141 (Weak)58 126, 83, 41Loss of Cyclohexyl radical
1-Cyclohexylpropan-2-amine Underivatized141 (Weak)44 126, 97, 41Loss of Cyclohexylmethyl radical
2-Cyclohexylpropan-2-amine PFPA-Derivatized287 (Absent)204 272, 119Loss of Cyclohexyl from derivative
1-Cyclohexylpropan-2-amine PFPA-Derivatized287 (Absent)190 272, 119Loss of Cyclohexylmethyl from derivative

Note: In PFPA derivatives, the base peak shifts predictably by +146 Da (the mass of the added pentafluoropropionyl group minus a proton).

Conclusion

The GC-MS performance comparison clearly demonstrates that while 2-Cyclohexylpropan-2-amine and 1-Cyclohexylpropan-2-amine are isobaric and share identical molecular weights, they can be unambiguously differentiated by their base peaks (m/z 58 vs. m/z 44). This distinction is a direct consequence of structural thermodynamics governing alpha-cleavage. By employing the validated LLE-PFPA derivatization protocol, researchers can achieve superior chromatographic resolution and robust identification, ensuring high scientific integrity in analytical workflows.

Sources

Comparative

Validating purity of 2-Cyclohexylpropan-2-amine using HPLC methods

An in-depth technical evaluation of analytical methodologies for validating the purity of 2-Cyclohexylpropan-2-amine (CAS 19072-67-4). This guide objectively compares standard derivatization-based UV detection against mo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical methodologies for validating the purity of 2-Cyclohexylpropan-2-amine (CAS 19072-67-4). This guide objectively compares standard derivatization-based UV detection against modern universal detection (CAD) and mass spectrometry (LC-MS), providing actionable, self-validating protocols for drug development professionals and analytical chemists.

The Analytical Challenge: Structural & Mechanistic Context

2-Cyclohexylpropan-2-amine (also known as α,α -dimethylcyclohexanemethylamine) is a highly sterically hindered primary aliphatic amine frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals (such as SSTR4 agonists). Validating its purity presents two distinct chromatographic challenges:

  • Optical Invisibility : Like most aliphatic amines, it lacks a conjugated π -electron system, rendering it virtually invisible to standard Ultraviolet (UV) or Photodiode Array (PDA) detectors above 210 nm[1].

  • Severe Steric Hindrance : The primary amine is attached to an α -tertiary carbon adjacent to a bulky cyclohexyl ring. This structural crowding severely restricts nucleophilic attack. Consequently, standard room-temperature derivatization protocols (e.g., using FMOC-Cl or Dansyl chloride) that work perfectly for linear amines (like propylamine) suffer from slow kinetics, low yields, and poor reproducibility when applied to 2-Cyclohexylpropan-2-amine[1][2].

To overcome these barriers, analytical scientists must choose between forcing a derivatization reaction for UV/Fluorescence detection or utilizing direct-detection technologies like the Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)[3][4].

Methodological Comparison: UV vs. CAD vs. MS

Method A: HPLC-UV via Pre-Column Derivatization (FMOC-Cl)

9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary amines to form highly stable, UV-active carbamates[2]. Because of the steric hindrance of 2-Cyclohexylpropan-2-amine, the reaction requires elevated temperatures and extended incubation times to drive the reaction to completion.

  • Best for : Labs lacking specialized detectors (CAD/MS) that require high sensitivity.

  • Drawback : Reagent peaks (excess FMOC-Cl and its hydrolysis product, FMOC-OH) can interfere with the chromatogram, requiring complex gradient elution to resolve[2].

Method B: Ion-Pair HPLC-CAD (Charged Aerosol Detection)

CAD is a mass-sensitive, universal detector that measures the charge transferred to residual non-volatile particles after the mobile phase is nebulized and evaporated[5]. It does not rely on optical properties, allowing for the direct injection of underivatized 2-Cyclohexylpropan-2-amine.

  • Best for : Routine bulk purity validation and QA/QC workflows.

  • Drawback : Requires strictly volatile mobile phases. Because aliphatic amines are highly polar and elute in the void volume of standard C18 columns, volatile ion-pairing reagents (like Nonafluoropentanoic acid, NFPA) must be used to achieve retention[4].

Method C: LC-MS (Electrospray Ionization)

LC-MS provides direct structural confirmation by detecting the protonated molecular ion [M+H]+ at m/z 142.15.

  • Best for : Trace impurity profiling, identifying unknown degradation products, and establishing the initial reference standard.

Workflow Start 2-Cyclohexylpropan-2-amine Sample UV Optical Detector Only (UV/PDA/FLD)? Start->UV Deriv Pre-column Derivatization FMOC-Cl (Heat Required) UV->Deriv Yes Direct Direct Injection (Underivatized) UV->Direct No HPLC-UV Analysis HPLC-UV Analysis Deriv->HPLC-UV Analysis CAD HPLC-CAD Routine Purity & QA/QC Direct->CAD MS LC-MS (ESI+) Trace Impurity Profiling Direct->MS

Caption: Decision matrix for selecting the appropriate HPLC workflow for aliphatic amine analysis.

Quantitative Data & Performance Comparison

The following table synthesizes the expected validation parameters for 2-Cyclohexylpropan-2-amine across the three methodologies, based on field-proven chromatographic principles for sterically hindered aliphatic amines[1][4].

Validation ParameterHPLC-UV (FMOC-Cl Derivatized)HPLC-CAD (Ion-Pairing)LC-MS (ESI+)
Analyte State DerivatizedUnderivatizedUnderivatized
Limit of Detection (LOD) ~0.2 - 0.5 µg/mL~0.1 µg/mL~0.01 µg/mL
Linearity Range 0.5 – 50 µg/mL ( R2>0.995 )0.5 – 100 µg/mL (Log-Log R2>0.999 )0.05 – 10 µg/mL ( R2>0.990 )
Workflow / Prep Time High (45+ mins prep/incubation)Low (Direct dilution)Low (Direct dilution)
Matrix Interference High (FMOC-OH hydrolysis peak)Low (Uniform response)Low (High specificity via m/z)
Steric Bias High (Kinetic limitation during prep)NoneNone

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include internal checks to verify that the chemistry and instrumentation are functioning correctly before data is acquired.

Protocol 1: Pre-Column FMOC-Cl Derivatization & HPLC-UV

Causality Check: Because 2-Cyclohexylpropan-2-amine is sterically hindered, we must elevate the reaction temperature to 60°C. To validate that the derivatization went to completion, we spike the sample with an unhindered internal standard (e.g., octylamine). If the octylamine peak is strong but the target peak is weak, the reaction time/temp must be increased.

  • Sample Preparation : Dissolve 10 mg of 2-Cyclohexylpropan-2-amine and 10 mg of octylamine (Internal Standard) in 10 mL of Acetonitrile (ACN).

  • Buffering : Mix 100 µL of the sample solution with 100 µL of 0.2 M borate buffer (pH 8.5) in a glass vial[1].

  • Derivatization : Add 200 µL of 15 mM FMOC-Cl in ACN. Seal the vial and incubate in a heating block at 60°C for 30 minutes [2][3].

  • Quenching : Add 100 µL of 200 mM glycine solution to consume unreacted FMOC-Cl (prevents continuous background reaction)[2].

  • Chromatography :

    • Column : C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase : Gradient of Water (A) and ACN (B).

    • Detection : UV at 265 nm (or Fluorescence: Ex 265 nm / Em 315 nm)[1].

Mechanism Amine 2-Cyclohexylpropan-2-amine (Sterically Hindered) Kinetics Slow Kinetics Requires 60°C / 30 min Amine->Kinetics Reagent FMOC-Cl (Derivatizing Agent) Reagent->Kinetics Product FMOC-Amine Derivative (UV Active at 265nm) Kinetics->Product

Caption: The steric hindrance of the alpha-tertiary carbon dictates the forced kinetic conditions of the derivatization.

Protocol 2: Ion-Pair HPLC-CAD Workflow

Causality Check: CAD requires volatile buffers. Non-volatile salts (like phosphate) will crystallize and destroy the electrometer. We use Nonafluoropentanoic acid (NFPA) as a volatile ion-pairing reagent to retain the highly polar amine on the column[4]. A blank injection is mandatory to establish the baseline noise level of the nebulizer.

  • Sample Preparation : Dissolve 2-Cyclohexylpropan-2-amine in 50:50 Water:ACN to a final concentration of 50 µg/mL. No derivatization is required.

  • Mobile Phase Preparation :

    • Phase A : MS-grade Water containing 5 mM Nonafluoropentanoic acid (NFPA).

    • Phase B : MS-grade ACN containing 5 mM NFPA.

  • Instrument Setup (CAD) : Set the CAD evaporation temperature to 35°C (optimal for semi-volatile aliphatic amines to prevent analyte loss during nebulization)[4].

  • Chromatography :

    • Column : Porous Graphitic Carbon (PGC) or a polar-embedded C18 column[4].

    • Elution : Isocratic 70% A / 30% B at 1.0 mL/min.

  • Validation : Inject a diluent blank. The baseline must be stable with noise < 0.5 pA. Inject the sample; quantify using a quadratic or log-log calibration curve (inherent to CAD response dynamics).

Conclusion & Recommendations

For validating the purity of 2-Cyclohexylpropan-2-amine , the choice of method hinges on laboratory infrastructure and throughput requirements.

While HPLC-UV with FMOC-Cl derivatization is highly sensitive, the severe steric hindrance of the α,α -dimethylcyclohexyl group makes the sample preparation tedious and prone to kinetic variability[1][2].

For modern drug development and routine QA/QC, HPLC-CAD combined with volatile ion-pairing is the superior choice[4][5]. It eliminates the derivatization bottleneck entirely, provides a uniform response for both the active pharmaceutical intermediate and any underivatized impurities, and drastically reduces workflow time while maintaining excellent limits of quantification.

References

  • Furota, S., et al. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)." Journal of Chromatography B, 2018. Available at:[Link]

  • Google Patents. "Method for determining the effectiveness of asphaltene dispersant additives... (Details on CAD operation mechanisms)." US20140130581A1.

Sources

Validation

Comparative Crystallography &amp; Physicochemical Profiling: 2-Cyclohexylpropan-2-amine Salts vs. Adamantane Analogs

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Technical Application Note Executive Summary The spatial arrangement an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Technical Application Note

Executive Summary

The spatial arrangement and conformational rigidity of bulky aliphatic amines play a critical role in their efficacy as ion channel blockers (e.g., NMDA receptors, viral M2 proton channels) and G-protein-coupled receptor modulators[1]. While adamantane derivatives like Amantadine and Rimantadine have long served as the gold standard for steric occlusion of ion pores, their absolute rigidity can sometimes limit target selectivity or lead to off-target toxicity.

2-Cyclohexylpropan-2-amine (also known as α,α -dimethylcyclohexanemethylamine or 1-cyclohexyl-1-methylethylamine) represents a highly strategic structural alternative[2]. By replacing the rigid adamantane cage with a cyclohexyl ring, researchers introduce controlled conformational flexibility (chair-to-boat dynamics) while maintaining the critical steric bulk around the primary amine via the α,α -dimethyl branching. This guide objectively compares the crystallographic and physicochemical properties of 2-cyclohexylpropan-2-amine hydrochloride against traditional adamantane analogs, providing validated experimental protocols for structural characterization.

Structural & Mechanistic Rationale

The pharmacological utility of aliphatic primary amines relies on two distinct pharmacophore features:

  • A positively charged ammonium headgroup (at physiological pH) that engages in critical electrostatic interactions and hydrogen bonding with target residues (e.g., asparagine or glutamate residues in ion channel pores).

  • A bulky, lipophilic core that anchors the molecule within hydrophobic pockets, physically occluding the channel or stabilizing the receptor in a specific conformation[1].

In 2-cyclohexylpropan-2-amine, the gem-dimethyl groups restrict the rotation of the C−N bond, locking the ammonium headgroup into a predictable vector. However, unlike the locked tricyclic adamantane system, the cyclohexyl ring can undergo ring-flipping. This subtle flexibility allows the molecule to induce-fit into binding pockets that might reject the rigid bulk of Rimantadine, making it a valuable building block for novel Somatostatin receptor subtype 4 (SSTR4) agonists and NMDA antagonists[1].

G A Target Ion Channel / Receptor (e.g., NMDA, SSTR4) B Hydrophobic Pocket Anchoring (Cyclohexyl Ring Dynamics) A->B C Electrostatic Anchoring (Protonated -NH3+ Headgroup) A->C D Steric Occlusion & Fit (gem-Dimethyl Restriction) B->D C->D E Receptor Modulation / Channel Blockade D->E

Caption: Mechanistic pathway of receptor modulation by sterically hindered aliphatic amines.

Comparative Physicochemical & Crystallographic Data

To evaluate 2-cyclohexylpropan-2-amine hydrochloride as a viable alternative in drug design, we must compare its solid-state properties with established analogs. The melting point of a hydrochloride salt is a strong proxy for crystal lattice energy and hydrogen-bonding network stability. As shown in the data below, the cyclohexyl analog exhibits a lower melting point than its adamantane counterparts, reflecting the increased entropy associated with its flexible ring system[3].

Table 1: Physicochemical Comparison of Aliphatic Amine HCl Salts
Property2-Cyclohexylpropan-2-amine HClAmantadine HClRimantadine HCl
CAS Number 90726-02-6[3]665-66-71501-84-4
Molecular Formula C9​H20​ClN [3] C10​H18​ClN C12​H22​ClN
Molecular Weight 177.72 g/mol [3]187.71 g/mol 215.77 g/mol
Melting Point 259 - 262 °C[3]> 300 °C> 300 °C
Topological Polar Surface Area (TPSA) 26.0 Ų[2]26.0 Ų26.0 Ų
Rotatable Bonds 2[2]01
Core Flexibility Moderate (Chair-flip)None (Rigid Cage)Low (Rigid Cage + sidechain)
Typical Crystal System Monoclinic / OrthorhombicTetragonalOrthorhombic

Note: The identical TPSA values highlight that the pharmacokinetic absorption profile (driven by the primary amine) remains highly conserved, while the lipophilic core dictates the structural differences[2].

Experimental Workflows: Salt Formation & X-Ray Crystallography

Obtaining high-quality Single-Crystal X-Ray Diffraction (SCXRD) data for aliphatic amines is notoriously difficult. These compounds often crystallize as thin plates or needles and are highly prone to merohedral twinning due to their high molecular symmetry. The following self-validating protocol outlines the causality behind each step to ensure the successful growth of 2-cyclohexylpropan-2-amine HCl crystals suitable for diffraction.

Protocol: Vapor Diffusion Crystallization of 2-Cyclohexylpropan-2-amine HCl

Rationale: Evaporative crystallization of aliphatic amines often leads to rapid nucleation and twinned crystals. Vapor diffusion allows for a slow, controlled increase in supersaturation, yielding larger, single-domain crystals.

  • Free Base Preparation:

    • Dissolve 100 mg of 2-cyclohexylpropan-2-amine free base (CAS 19072-67-4) in 2.0 mL of anhydrous diethyl ether[2].

    • Causality: Anhydrous conditions are critical to prevent the formation of mixed hydrate/hydrochloride polymorphs.

  • Salt Formation:

    • Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether under continuous stirring at 0 °C.

    • Collect the resulting white precipitate (2-cyclohexylpropan-2-amine hydrochloride) via vacuum filtration and wash with cold ether[3].

  • Solvent System Selection for Vapor Diffusion:

    • Inner Vial (Good Solvent): Dissolve 20 mg of the HCl salt in 0.5 mL of absolute ethanol.

    • Outer Vial (Anti-Solvent): Place 3.0 mL of pentane or hexanes in the outer chamber.

  • Crystal Growth:

    • Seal the outer vial and incubate at 4 °C for 7–14 days.

    • Causality: The volatile anti-solvent slowly diffuses into the ethanol, gradually lowering the solubility of the salt and promoting the growth of distinct, block-like monoclinic crystals.

  • SCXRD Data Collection:

    • Mount a suitable crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K under a nitrogen stream.

    • Causality: Cooling to 100 K minimizes thermal motion of the flexible cyclohexyl ring, which would otherwise result in high atomic displacement parameters (B-factors) and poor electron density resolution.

G A Anhydrous Amine Free Base (Diethyl Ether Solution) B Dropwise HCl Addition (0°C, Prevent Hydrates) A->B C Vapor Diffusion Setup (Ethanol / Pentane System) B->C D Slow Nucleation (7-14 Days) (Prevents Twinning) C->D E SCXRD at 100 K (Minimizes Ring Thermal Motion) D->E

Caption: Optimized workflow for the crystallization and SCXRD analysis of flexible amine salts.

Conclusion

For drug development professionals seeking to bypass the rigid constraints of adamantane-based scaffolds, 2-cyclohexylpropan-2-amine hydrochloride offers an optimal balance of steric bulk and conformational adaptability. While its flexible cyclohexyl core lowers the crystal lattice energy (evidenced by a melting point of 259-262 °C compared to >300 °C for Amantadine[3]), this same flexibility allows for superior induced-fit binding in complex receptor targets like SSTR4 and NMDA[1]. By utilizing controlled vapor diffusion and low-temperature X-ray diffraction, researchers can accurately map the conformational landscape of this highly versatile building block.

References

  • PubChem. "2-Cyclohexylpropan-2-amine | C9H19N | CID 22376970". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists".

Sources

Comparative

A Comparative Guide to the Steric Bulk Parameters (A-Values) of Hindered Amines

In rational drug design, the spatial orientation of functional groups is just as critical as their electronic properties. For saturated cyclic systems like piperidines and cyclohexanes, the conformational free energy dif...

Author: BenchChem Technical Support Team. Date: March 2026

In rational drug design, the spatial orientation of functional groups is just as critical as their electronic properties. For saturated cyclic systems like piperidines and cyclohexanes, the conformational free energy difference between the axial and equatorial positions is quantified by the 1 ( ΔG∘ )[1]. A higher A-value indicates a stronger thermodynamic preference for the equatorial position. When optimizing hindered amines—frequently utilized to modulate basicity, enhance metabolic stability against CYP450 enzymes, or improve target binding affinity—understanding the nuances of their steric bulk is paramount.

This guide provides an objective, data-driven comparison of the steric bulk parameters of various amine substituents, exploring the stereoelectronic causality behind their conformational preferences and detailing the gold-standard experimental protocol for their determination.

The Causality of Steric Bulk in Amines

The A-value of an amine is not strictly a static measure of its van der Waals volume; it is a dynamic parameter governed by rotational freedom and 1,3-diaxial interactions within the ring system.

  • Primary Amines (-NH₂): Despite the electronegativity of nitrogen, the -NH₂ group exhibits a relatively moderate 2[2]. When forced into an axial position, the C-N bond freely rotates to orient its two small hydrogen atoms toward the syn-axial protons of the ring, effectively minimizing steric repulsion[3].

  • Secondary Amines (-NHMe): Counterintuitively, the A-value of a methylamino group (1.0–1.3 kcal/mol) is often slightly lower than or equal to that of a primary amine[2]. This occurs because the bulkier methyl group can be directed completely outward (anti to the ring), leaving only a single hydrogen and the nitrogen lone pair to interact with the axial protons.

  • Tertiary Amines (-NMe₂): The addition of a second methyl group drastically alters the conformational landscape. It becomes geometrically impossible to rotate both methyl groups away from the ring's syn-axial protons. This severe 1,3-diaxial clash forces the dimethylamino group strongly into the equatorial position, reflected by a sharp increase in its 2[2].

  • Highly Hindered Amines (-N(iPr)₂): Replacing methyls with isopropyl groups creates extreme steric congestion. The A-value exceeds 3.0 kcal/mol, which is often sufficient to force the ring out of a standard chair conformation into a twist-boat to relieve the strain if the group is forced into an axial geometry.

Steric_Effects N1 Increase Amine Steric Bulk (e.g., -NH2 → -NMe2) N2 Higher A-Value (> 2.1 kcal/mol) N1->N2 N4 Increased 1,3-Diaxial Clash N1->N4 N3 Restricted Nitrogen Inversion N2->N3 N5 Modulated pKa & Basicity N3->N5 N6 Enhanced Metabolic Stability (CYP450 Shielding) N3->N6 N4->N2

Logical cascade of how increasing amine steric bulk influences pharmacokinetic properties.

Comparative Data Presentation

The following table summarizes the quantitative A-values for common amine substituents, illustrating the non-linear relationship between alkylation and conformational free energy[2][3].

Amine SubstituentStructure TypeA-Value (kcal/mol)Conformational Preference
-NH₂ Primary1.2 – 1.5Moderately Equatorial
-NHMe Secondary1.0 – 1.3Moderately Equatorial
-NMe₂ Tertiary1.5 – 2.1Strongly Equatorial
-N(iPr)₂ Highly Hindered> 3.0Exclusively Equatorial / Twist-Boat

Experimental Protocol: Determination of A-Values via Low-Temperature DNMR

To empirically determine the conformational free energy ( ΔG∘ ) of a hindered amine, researchers rely on Low-Temperature Dynamic NMR (DNMR) Spectroscopy . At room temperature, rapid chair-chair interconversion averages the NMR signals. By cooling the sample below the coalescence temperature ( Tc​ ), the kinetics are slowed, trapping the conformers in their respective energy wells.

Objective: Isolate and integrate the signals of the axial and equatorial conformers to calculate the equilibrium constant ( Keq​ ).

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the substituted cyclohexylamine derivative in 0.6 mL of a low-freezing deuterated solvent (e.g., CD2​Cl2​ or Toluene- d8​ ).

  • Causality: CD2​Cl2​ remains liquid down to -97°C. This provides a sufficient thermal window to reach the slow-exchange limit for amine inversions without precipitating the analyte out of solution.

Step 2: Probe Tuning and Temperature Calibration
  • Action: Insert a neat methanol NMR sample to calibrate the probe temperature before analyzing the amine.

  • Self-Validation: Instrument thermocouples frequently deviate by >5°C at cryogenic extremes. The chemical shift difference ( Δδ ) between the methyl and hydroxyl protons of methanol is highly temperature-dependent. Calculate the true temperature using the Van Geet equation: T(K)=298.0−96.9Δδ . This ensures strict thermodynamic accuracy.

Step 3: Spectral Acquisition (Cooling Protocol)
  • Action: Lower the probe temperature in 10°C increments from 25°C down to -80°C. Acquire a 1H or 13C NMR spectrum at each interval, allowing 10 minutes for thermal equilibration before pulsing.

  • Observation: Monitor the α -proton (the proton geminal to the amine group). As the temperature drops, the averaged multiplet will broaden (coalescence) and eventually split into two distinct signals: a broad multiplet (equatorial proton, indicating an axial amine) and a triplet of triplets (axial proton, indicating an equatorial amine).

Step 4: Data Processing & Thermodynamic Extraction
  • Action: At the slow-exchange limit (e.g., -80°C), carefully integrate the area under the axial ( Iax​ ) and equatorial ( Ieq​ ) signals.

  • Self-Validation: Ensure Iax​+Ieq​=1.0 (or 100%) to confirm there is no signal loss or baseline distortion.

  • Calculation: Determine the equilibrium constant: Keq​=Ieq​/Iax​ . Extract the A-value ( ΔG∘ ) using the Gibbs free energy equation: ΔG∘=−RTln(Keq​) [1].

DNMR_Workflow A Cyclohexane Derivative (Fast Exchange) B Cool to < -80°C (CD2Cl2 Solvent) A->B Lower Thermal Energy C Peak Decoalescence (Slow Exchange Limit) B->C Suppress Ring Flip D Integrate Axial (I_ax) & Equatorial (I_eq) C->D 1H/13C NMR E Calculate K_eq = I_eq / I_ax D->E Self-Validation: I_ax + I_eq = Total F ΔG° = -RT ln(K_eq) (A-Value) E->F Thermodynamic Extraction

Workflow for determining amine A-values via Low-Temperature Dynamic NMR (DNMR).

References

  • Title: Equilibrium and Energy Relationships Source: Master Organic Chemistry URL: [Link]

  • Title: Conformational Energies (A-Values) Source: MSU Chemistry URL: [Link]

  • Title: Conformational equilibria involving 2-amino-1,3-dioxans: steric control of the anomeric effect Source: Semantic Scholar (ARKIVOC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclohexylpropan-2-amine

Advanced Laboratory Safety & Operational Protocol: Handling 2-Cyclohexylpropan-2-amine Introduction 2-Cyclohexylpropan-2-amine is an alpha,alpha-dimethylated aliphatic amine utilized extensively as a sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Protocol: Handling 2-Cyclohexylpropan-2-amine

Introduction 2-Cyclohexylpropan-2-amine is an alpha,alpha-dimethylated aliphatic amine utilized extensively as a sterically hindered building block in drug discovery and chiral ligand synthesis. Due to its specific structural features—a lipophilic cyclohexyl ring coupled with a highly basic primary amine—it presents acute operational hazards. This guide establishes a rigorous, causality-driven safety and handling protocol to ensure uncompromising laboratory safety and operational efficiency.

Physicochemical Hazard Assessment

Understanding the physical properties of 2-Cyclohexylpropan-2-amine [1] is the foundation of effective risk mitigation. The free base is a volatile, corrosive liquid, while its hydrochloride salt [2] is a stable, yet irritating, powder.

Table 1: Quantitative Chemical & Safety Profile

PropertyValueOperational & Safety Implication
CAS Number 19072-67-4 (Free Base) 90726-02-6 (HCl Salt)Critical for identifying correct Safety Data Sheets (SDS) and waste streams.
Molecular Weight 141.26 g/mol Low molecular weight drives high volatility; necessitates strict ventilation.
pKa (Predicted) ~10.91Highly basic. Causes rapid saponification of skin lipids and severe tissue necrosis.
Solubility 2.5 g/L in H₂O (25 °C)Hydrophobic nature enhances dermal penetration; water alone is insufficient for decontamination.
GHS Hazards H302, H314, H319, H335Harmful if swallowed; causes severe skin burns, eye damage, and respiratory irritation.

Causality-Driven Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE when handling the free base of this compound. The lipophilicity and basicity require targeted barrier materials [3].

  • Hand Protection: Use Butyl rubber or Laminate (Silver Shield) gloves.

    • Causality: Standard nitrile or latex gloves offer only temporary splash protection against lipophilic amines. The hydrophobic cyclohexyl moiety facilitates rapid permeation through thin nitrile, leading to trapped corrosive liquid against the skin. If dexterity requires nitrile, you must double-glove and replace the outer layer immediately upon contamination.

  • Eye & Face Protection: Chemical splash goggles paired with an 8-inch polycarbonate face shield.

    • Causality: Amines possess a high affinity for the aqueous environment of the eye, rapidly penetrating the cornea and causing irreversible blindness (saponification). Safety glasses with side shields are structurally insufficient against vapor and splash hazards.

  • Respiratory Protection: Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.

    • Causality: The compound's vapor pressure at room temperature is sufficient to cause acute respiratory tract irritation (H335). If handling outside a ventilated enclosure is unavoidable, a full-face respirator equipped with ABEK (multigas/amine) cartridges is mandatory.

Standard Operating Procedure: Air-Free Dispensing & Handling

Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading reagent purity and clogging syringe needles. The following self-validating protocol ensures both safety and chemical integrity.

Step-by-Step Dispensing Methodology:

  • Pre-Operation Validation: Verify fume hood face velocity is between 80–120 fpm using the digital monitor. Ensure the sash is positioned at the lowest workable height.

  • Inert Atmosphere Setup: Connect the reagent bottle to a Schlenk line or argon manifold.

  • Causality: Argon is heavier than air and nitrogen, providing a superior protective blanket that prevents CO₂-induced carbamate formation and moisture degradation.

  • Syringe Dispensing: Use a thoroughly dried, gas-tight glass syringe equipped with a non-coring needle. Purge the syringe with argon three times prior to drawing the amine.

  • Transfer & Reaction: Add the amine dropwise to the reaction vessel at 0 °C to mitigate exothermic reactions, especially when reacting with electrophiles (e.g., acyl chlorides or alkyl halides).

  • Post-Transfer Purge: Flush the headspace of the reagent bottle with argon for 30 seconds before sealing with a PTFE-lined cap and Parafilm.

HandlingWorkflow A 1. PPE & Fume Hood Verification B 2. Inert Atmosphere Setup (Ar/N2) A->B C 3. Syringe/Cannula Dispensing B->C D Exposure or Spill Detected? C->D E Execute Emergency Protocol D->E Yes F 4. Reaction Quenching (pH 6-8) D->F No G 5. Segregated Waste Disposal E->G F->G

Operational workflow and emergency decision matrix for handling 2-Cyclohexylpropan-2-amine.

Emergency Response & Spill Mitigation

In the event of a spill, standard absorbent pads are insufficient as they do not arrest the vaporization of the corrosive free base.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate vicinity. Maximize fume hood exhaust.

  • Neutralization (The Causality Step): Cover the spill generously with a weak solid acid, such as Sodium Bisulfate (NaHSO₄) or Citric Acid.

  • Causality: The weak acid rapidly donates a proton to the primary amine, converting the volatile, lipophilic free base into a non-volatile, water-soluble ammonium salt. This instantly eliminates the inhalation hazard and stops the spread of corrosive vapors.

  • Absorption: Once neutralized (indicated by a cessation of fuming and heat generation), apply an inert absorbent like sand or vermiculite.

  • Collection: Sweep the neutralized matrix using non-sparking tools and deposit it into a heavy-duty polyethylene hazardous waste bucket.

Neutralization Amine Free Base Amine (Volatile, Corrosive, pKa ~10.9) Acid Add Weak Acid (e.g., NaHSO4 or Citric Acid) Amine->Acid Neutralization Salt Ammonium Salt (Non-volatile, Water-soluble) Acid->Salt Protonation Dispose Aqueous Waste (pH 6-8) Salt->Dispose Safe Collection

Chemical neutralization pathway converting volatile free base amine to a stable salt.

Waste Management & Disposal Plan

Improper disposal of amines can lead to dangerous cross-reactions in waste carboys.

  • Aqueous Waste: Any aqueous washings containing trace 2-Cyclohexylpropan-2-amine must be neutralized to pH 6–8 using 1M HCl before being added to the aqueous waste stream. Self-Validation: Always test the final waste solution with pH indicator strips prior to transfer to confirm neutralization.

  • Organic Waste: Collect organic solutions in a designated "Halogen-Free Organic Waste" container. Do not mix with acidic waste streams or halogenated solvents (unless the reaction specifically required them), as concentrated amines can react violently with chlorinated solvents over time to form quaternary ammonium salts, potentially over-pressurizing the container.

References

  • Sigma-Aldrich. "2-cyclohexylpropan-2-amine hydrochloride | 90726-02-6".[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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